Technical Documentation Center

N-Propyl 4-fluorobenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Propyl 4-fluorobenzamide
  • CAS: 349129-65-3

Core Science & Biosynthesis

Foundational

Technical Monograph: N-Propyl 4-fluorobenzamide

Topic: N-Propyl 4-fluorobenzamide (CAS 349129-65-3) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Strategic Scaffolding in Fluorinated Medicinal Chemistry Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Propyl 4-fluorobenzamide (CAS 349129-65-3) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Scaffolding in Fluorinated Medicinal Chemistry

Executive Summary

N-Propyl 4-fluorobenzamide (CAS 349129-65-3 ) represents a critical structural motif in modern medicinal chemistry, serving as a lipophilic, metabolically stable pharmacophore. The incorporation of the para-fluorine atom on the benzamide core modulates electronic density while enhancing metabolic resistance against oxidative metabolism at the aromatic ring. This guide provides a comprehensive technical analysis of its physicochemical properties, optimized synthetic pathways, and validation protocols for research applications.

Chemical Identity & Physicochemical Profiling[2][3]

Understanding the fundamental properties of N-Propyl 4-fluorobenzamide is essential for formulation and assay development. The propyl chain increases logP relative to the parent benzamide, facilitating membrane permeability, while the fluorine atom acts as a bioisostere for hydrogen, altering pKa and binding affinity without significant steric penalty.

Table 1: Physicochemical Specifications
PropertySpecification
CAS Number 349129-65-3
IUPAC Name 4-Fluoro-N-propylbenzamide
Molecular Formula C₁₀H₁₂FNO
Molecular Weight 181.21 g/mol
SMILES O=C(NCCC)C1=CC=C(F)C=C1
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM, Ethyl Acetate; Low water solubility
LogP (Predicted) ~2.3 - 2.5 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor (NH) / 2 Acceptors (C=O, F)

Synthetic Pathways & Process Optimization

The synthesis of N-Propyl 4-fluorobenzamide is most efficiently achieved through nucleophilic acyl substitution. Two primary routes are recommended depending on scale and available reagents.

Route A: Acyl Chloride Method (High Throughput/Scale-Up)

This is the preferred industrial route due to high atom economy and rapid kinetics.

  • Reagents: 4-Fluorobenzoyl chloride, n-Propylamine, Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

  • Mechanism: The nitrogen lone pair of propylamine attacks the electrophilic carbonyl carbon of the acid chloride, followed by elimination of chloride. The base neutralizes the generated HCl.

Route B: Direct Amide Coupling (Discovery/Library Synthesis)

Ideal for parallel synthesis where the acid chloride is unstable or unavailable.

  • Reagents: 4-Fluorobenzoic acid, n-Propylamine, HATU or EDC/HOBt.

  • Solvent: DMF or DCM.

  • Mechanism: Activation of the carboxylic acid to a reactive ester intermediate, followed by aminolysis.

Experimental Workflow Visualization

The following diagram outlines the critical decision nodes and workflow for the Acyl Chloride route, ensuring high purity.

SynthesisWorkflow Start Starting Materials 4-Fluorobenzoyl Chloride + n-Propylamine Reaction Reaction Phase Solvent: Anhydrous DCM (0°C to RT) Base: Et3N (1.2 eq) Start->Reaction Dropwise Addition Quench Quench & Workup Wash: 1M HCl (Remove amine) Wash: Sat. NaHCO3 (Remove acid) Reaction->Quench Monitor via TLC Drying Drying & Concentration MgSO4 -> Rotary Evaporation Quench->Drying Purification Purification Recrystallization (Hexane/EtOAc) or Flash Column Drying->Purification Final Final Product N-Propyl 4-fluorobenzamide (>98% Purity) Purification->Final

Figure 1: Optimized synthetic workflow for N-Propyl 4-fluorobenzamide via acyl chloride amidation.

Protocol: Acyl Chloride Synthesis (Step-by-Step)
  • Preparation: Charge a flame-dried round-bottom flask with 4-fluorobenzoyl chloride (1.0 eq) and anhydrous DCM (0.2 M concentration). Cool to 0°C under N₂ atmosphere.

  • Addition: Mix n-propylamine (1.1 eq) with Triethylamine (1.5 eq) in a separate vial. Add this mixture dropwise to the acid chloride solution over 15 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of acid chloride by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Wash organic layer with 1M HCl (2x) to remove unreacted amine and TEA.

    • Wash with Saturated NaHCO₃ (2x) to remove any hydrolyzed benzoic acid.

    • Wash with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: If necessary, recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography.

Analytical Characterization & Validation

Trustworthiness in chemical biology relies on rigorous structural confirmation. The following spectral signatures confirm the identity of CAS 349129-65-3.

Nuclear Magnetic Resonance (NMR) Profiling[3][11]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.80 (m, 2H): Aromatic protons ortho to carbonyl (AA'BB' system).

    • δ 7.10 (m, 2H): Aromatic protons ortho to fluorine (coupled to ¹⁹F).

    • δ 6.20 (br s, 1H): Amide NH proton.

    • δ 3.40 (q, 2H): N-methylene protons of the propyl chain (-NH-CH ₂-).

    • δ 1.65 (m, 2H): Central methylene protons of the propyl chain.

    • δ 0.98 (t, 3H): Terminal methyl group.

  • ¹⁹F NMR:

    • δ -108 to -110 ppm: Characteristic singlet (or multiplet depending on decoupling) for para-fluoro substitution.

Mass Spectrometry (LC-MS)[4]
  • Ionization Mode: ESI (+)

  • Molecular Ion: [M+H]⁺ = 182.2 m/z

  • Fragmentation: Loss of propyl amine fragment or cleavage at the amide bond may be observed at higher collision energies.

Biological & Pharmaceutical Relevance[12]

N-Propyl 4-fluorobenzamide is rarely a final drug but serves as a high-value intermediate and fragment in drug discovery.

Structural Activity Relationship (SAR) Implications
  • Metabolic Stability: The para-fluorine blocks the primary site of cytochrome P450 oxidation on the benzene ring, significantly extending the half-life compared to non-fluorinated analogs.

  • Lipophilicity Tuning: The propyl chain adds steric bulk and hydrophobicity, aiding in crossing the blood-brain barrier (BBB) for central nervous system (CNS) targets.

  • Binding Interactions: The amide carbonyl acts as a hydrogen bond acceptor, while the NH is a donor. The fluorine atom can participate in multipolar interactions with protein backbones.

Common Applications
  • Fragment-Based Drug Design (FBDD): Used as a screening fragment to identify binding pockets in kinases and GPCRs.

  • Precursor Synthesis: Can be further functionalized at the ortho position via directed lithiation (DoM) due to the directing ability of the amide and fluorine groups.

Safety & Handling (SDS Summary)

While generally stable, this compound must be handled with standard laboratory precautions.

  • GHS Classification:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust or residual amine vapors.

  • Storage: Store at room temperature (RT) in a dry, well-ventilated place. Keep container tightly closed to prevent hydrolysis over long periods.

References

  • PubChem Compound Summary . 4-Fluoro-N-propylbenzamide (CAS 349129-65-3). National Center for Biotechnology Information. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for Nucleophilic Acyl Substitution Mechanisms).
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

Sources

Exploratory

physical and chemical properties of N-Propyl 4-fluorobenzamide

CAS Registry Number: 7464-69-9 Chemical Formula: C₁₀H₁₂FNO Molecular Weight: 181.21 g/mol [1][2] Executive Summary N-Propyl 4-fluorobenzamide is a secondary amide structurally characterized by a benzamide core substitute...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 7464-69-9 Chemical Formula: C₁₀H₁₂FNO Molecular Weight: 181.21 g/mol [1][2]

Executive Summary

N-Propyl 4-fluorobenzamide is a secondary amide structurally characterized by a benzamide core substituted with a fluorine atom at the para position and a propyl chain on the nitrogen.[1][2] It serves as a critical intermediate in the synthesis of bioactive compounds, particularly in the development of transient receptor potential vanilloid 1 (TRPV1) antagonists and other central nervous system (CNS) active agents.[2]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and stability profiles, designed for researchers in medicinal chemistry and process development.[2]

Chemical Identity & Structural Analysis[2][3][4][5]

The molecule exhibits a distinct electronic profile due to the interplay between the electron-withdrawing fluorine substituent and the amide linkage.[1][2]

AttributeDetail
IUPAC Name N-Propyl-4-fluorobenzamide
CAS Number 7464-69-9
SMILES CCCNC(=O)C1=CC=C(F)C=C1
InChI Key UFHFLCQGCXKSQA-UHFFFAOYSA-N
Structural Class Secondary Benzamide; Fluorinated Aromatic
Structural Conformation & Electronic Effects[1][2]
  • Fluorine Effect (Electronic): The fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I), pulling electron density from the aromatic ring.[1][2] However, it also possesses a weak resonance donating effect (+R).[2] The net result is a deactivated aromatic ring resistant to oxidative metabolism at the para position.[2]

  • Amide Linkage: The secondary amide bond adopts a trans (or Z) conformation to minimize steric clash between the carbonyl oxygen and the propyl chain.[2]

  • Lipophilicity: The addition of the N-propyl chain significantly increases lipophilicity (LogP) compared to the parent 4-fluorobenzamide, enhancing membrane permeability for drug delivery applications.[1][2]

Physicochemical Profile

The following data aggregates experimental values and high-confidence structure-activity relationship (SAR) predictions based on the parent compound (4-fluorobenzamide) and homologous N-alkylbenzamides.

Table 1: Physical Properties
PropertyValue / RangeNote
Physical State Solid (Low Melting) or Viscous LiquidN-substitution disrupts H-bonding networks found in primary amides.[1][2]
Melting Point 45°C – 55°C (Predicted)Significantly lower than 4-fluorobenzamide (155°C) due to loss of H-bond donor.[2]
Boiling Point 290°C – 300°C (at 760 mmHg)Estimated based on MW and polarity.[2]
LogP (Octanol/Water) 2.3 ± 0.2Moderately lipophilic; suitable for CNS penetration.[2]
pKa (Amide NH) ~15-16Extremely weak acid; neutral at physiological pH.[1][2]
Solubility (Water) Low (< 1 mg/mL)Hydrophobic fluorophenyl and propyl groups dominate.[2]
Solubility (Organics) HighSoluble in DMSO, Methanol, DCM, Ethyl Acetate.

Synthetic Routes & Process Chemistry

The most robust synthesis involves the Schotten-Baumann reaction, coupling an activated acid derivative with 1-propylamine.[1][2]

Protocol: Acyl Chloride Coupling

Reaction: 4-Fluorobenzoyl chloride + 1-Propylamine


N-Propyl 4-fluorobenzamide + HCl[1][2]
Reagents:
  • Substrate: 4-Fluorobenzoyl chloride (1.0 equiv)

  • Nucleophile: 1-Propylamine (1.1 equiv)[1][2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)[2]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[2]

Step-by-Step Methodology:
  • Preparation: Charge a reaction vessel with 4-fluorobenzoyl chloride dissolved in anhydrous DCM under an inert atmosphere (Nitrogen or Argon). Cool to 0°C to control exotherm.

  • Addition: Mix 1-propylamine with the base (TEA). Add this mixture dropwise to the reaction vessel over 30 minutes, maintaining temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor conversion via TLC (Hexane:EtOAc 3:1) or LC-MS.[2]

  • Quench & Workup: Quench with 1M HCl (aq) to neutralize excess amine. Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.[2]

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if solid, or purify via flash column chromatography if oil.[2]

Visualization: Synthetic Workflow

Synthesis Reactant1 4-Fluorobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate DCM, 0°C Reactant2 1-Propylamine (Nucleophile) Reactant2->Intermediate + Base (TEA) Product N-Propyl 4-fluorobenzamide (Target) Intermediate->Product Elimination Byproduct HCl Salt (Scavenged by Base) Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of N-Propyl 4-fluorobenzamide.

Chemical Reactivity & Stability[2][7]

Hydrolytic Stability

Like most secondary amides, N-propyl 4-fluorobenzamide is resistant to hydrolysis under neutral conditions.[1][2]

  • Acidic Hydrolysis: Requires reflux in 6M HCl for >12 hours.[1][2]

  • Basic Hydrolysis: Requires reflux in 10-20% NaOH.[1][2]

Metabolic Stability (In Vivo Implications)

The fluorine atom at the para position blocks metabolic hydroxylation, a common clearance pathway for benzamides.[2] This typically extends the half-life of the compound compared to the non-fluorinated analog.[1][2]

Visualization: Degradation Pathway

Degradation Parent N-Propyl 4-fluorobenzamide Condition Strong Acid/Base (Reflux) or Amidase Parent->Condition Product1 4-Fluorobenzoic Acid Condition->Product1 Hydrolysis Product2 Propylamine Condition->Product2 Cleavage

Figure 2: Hydrolytic degradation pathway yielding the parent acid and amine.[1][2]

Handling & Safety (SDS Summary)

While specific toxicological data for this derivative may be limited, handling should proceed based on the hazard profiles of analogous fluorinated amides.[2]

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[1][2][3]

    • Eye Irritation: Category 2A (H319)[1][2][3]

    • STOT-SE: Category 3 (Respiratory Irritation) (H335)[1][2][3]

  • PPE Requirements:

    • Nitrile gloves (0.11 mm thickness minimum).[2]

    • Safety glasses with side shields.[1][2]

    • Fume hood usage is mandatory during synthesis to avoid inhalation of amine precursors.[2]

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert gas to prevent slow oxidation or moisture absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71572, 4-Fluorobenzamide (Parent Structure Analysis).[2] Retrieved from [Link][2]

Sources

Foundational

Technical Guide: Biological Activity of N-Propyl 4-fluorobenzamide Derivatives

The following technical guide details the biological activity, synthesis, and pharmacological potential of N-Propyl 4-fluorobenzamide derivatives. This document is structured for researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and pharmacological potential of N-Propyl 4-fluorobenzamide derivatives. This document is structured for researchers and drug development professionals, focusing on the scaffold's utility in medicinal chemistry.

Executive Summary

The N-propyl 4-fluorobenzamide scaffold (CAS: 349129-65-3) represents a "privileged structure" in medicinal chemistry, combining a metabolically stable aromatic core with a lipophilic alkyl chain. This derivative class is primarily investigated for anticancer (via Histone Deacetylase [HDAC] inhibition) and antimicrobial (via FtsZ inhibition) activities. The incorporation of a fluorine atom at the para-position enhances metabolic stability by blocking cytochrome P450 oxidation, while the N-propyl chain optimizes membrane permeability and hydrophobic pocket occupancy in target enzymes.

Chemical Architecture & Pharmacophore Analysis

The biological efficacy of this molecule stems from three distinct structural zones, each contributing to its pharmacodynamic profile.

Structural Zones
  • Zone A: 4-Fluorophenyl Ring (Electronic/Metabolic Modulator)

    • Role: The fluorine atom acts as a bioisostere of hydrogen but with high electronegativity. It withdraws electron density from the aromatic ring, increasing the acidity of the amide proton (NH).

    • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, preventing rapid oxidative metabolism at the susceptible para-position.

  • Zone B: Amide Linker (Hydrogen Bonding Unit)

    • Role: Acts as a hydrogen bond donor (NH) and acceptor (C=O). In HDAC inhibition, the carbonyl oxygen is critical for chelating the Zinc ion (Zn²⁺) in the enzyme's active site.

  • Zone C: N-Propyl Chain (Hydrophobic Anchor)

    • Role: Provides necessary lipophilicity (LogP modulation) to cross cell membranes. In enzyme binding, this alkyl chain often occupies hydrophobic channels (e.g., the "cap" region or the channel leading to the active site).

Synthesis Strategies

To ensure high purity and yield for biological screening, the Schotten-Baumann reaction or Nucleophilic Acyl Substitution is the standard protocol.

Protocol: Nucleophilic Acyl Substitution

Objective: Synthesis of N-propyl 4-fluorobenzamide with >95% purity.

Reagents:

  • 4-Fluorobenzoyl chloride (1.0 eq)

  • n-Propylamine (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq) as a base scavenger.

  • Dichloromethane (DCM) (Solvent).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of n-propylamine and 1.5 eq of Et₃N in anhydrous DCM under an inert atmosphere (N₂). Cool the mixture to 0°C using an ice bath.

  • Addition: Add 1.0 eq of 4-fluorobenzoyl chloride dropwise over 20 minutes. The exothermic reaction requires cooling to prevent side-product formation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Work-up: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

Synthesis Workflow Visualization

SynthesisWorkflow Start Reagents: 4-Fluorobenzoyl Chloride + n-Propylamine Step1 0°C, DCM, Et3N (Nucleophilic Attack) Start->Step1 Dropwise Addition Step2 RT Stirring (4-6h) Formation of Amide Bond Step1->Step2 Warm to RT Workup Acid/Base Wash (Remove impurities) Step2->Workup Quench Product Purified Product: N-Propyl 4-fluorobenzamide Workup->Product Recrystallization

Caption: Standard synthetic route via nucleophilic acyl substitution ensuring high yield and purity.

Biological Activity Spectrum

Anticancer Activity (HDAC Inhibition)

Benzamide derivatives are a well-established class of Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat).[1]

  • Mechanism: The amide moiety coordinates with the Zinc ion at the catalytic core of HDACs. The N-propyl group helps position the molecule within the hydrophobic channel of the enzyme.

  • Effect: Inhibition of HDAC leads to hyperacetylation of histones, reactivating tumor suppressor genes (e.g., p21) and inducing apoptosis in cancer cell lines (MCF-7, A549).

  • Data: Fluorinated derivatives often show IC₅₀ values in the micromolar range (1–10 µM) against solid tumors, with improved metabolic half-life compared to non-fluorinated analogs.

Antimicrobial Activity (FtsZ Targeting)

Recent studies highlight N-substituted benzamides as inhibitors of FtsZ , a bacterial cytoskeletal protein essential for cell division.[2][3]

  • Target: The PC190723-binding pocket on FtsZ.

  • Spectrum: Activity is most pronounced against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus).

  • Validation: The 4-fluoro group enhances binding affinity through halogen bonding interactions within the hydrophobic pocket of FtsZ.

Structure-Activity Relationship (SAR) Map

The following logic map details how structural modifications to the N-propyl 4-fluorobenzamide core affect biological outcomes.

SAR_Map Core N-Propyl 4-fluorobenzamide Scaffold Mod_F 4-Fluoro Substitution Core->Mod_F Mod_Propyl N-Propyl Chain Core->Mod_Propyl Mod_Amide Amide Linker Core->Mod_Amide Out_Metab Blocks CYP450 Oxidation (Increases Half-life) Mod_F->Out_Metab Out_Bind Halogen Bonding (Enzyme Affinity) Mod_F->Out_Bind Out_Perm Optimized LogP (~2.0) (Membrane Crossing) Mod_Propyl->Out_Perm Out_Steric Fits Hydrophobic Channel (Selectivity) Mod_Propyl->Out_Steric Out_Zinc Zinc Chelation (HDAC Inhibition) Mod_Amide->Out_Zinc

Caption: SAR analysis highlighting the functional role of each structural component in biological efficacy.

Experimental Protocols for Validation

In Vitro Cytotoxicity Assay (MTT Protocol)

Purpose: Determine the IC₅₀ of the derivative against cancer cell lines (e.g., A549).

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Dissolve N-propyl 4-fluorobenzamide in DMSO. Treat cells with serial dilutions (0.1 µM to 100 µM). Maintain DMSO concentration <0.1%.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Mechanism of Action: HDAC Binding Model

The following diagram illustrates the theoretical binding mode of the derivative within the HDAC active site, a primary mechanism for its anticancer activity.

MoA_HDAC Ligand N-Propyl 4-fluorobenzamide Zinc Zn2+ Ion (Catalytic Core) Ligand->Zinc Carbonyl Oxygen Chelation Channel Hydrophobic Channel (11 Angstroms) Ligand->Channel Fluorophenyl Ring Stacking Surface Surface Recognition (Cap Group) Ligand->Surface Propyl Chain Interaction Result Inhibition of Deacetylation (Apoptosis Induction) Zinc->Result

Caption: Schematic of the ligand binding within the HDAC active site, preventing substrate deacetylation.

References

  • PubChem. (2025).[4][5] 4-Fluorobenzamide Compound Summary. National Library of Medicine. [Link]

  • Wang, L., et al. (2022).[6] Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed.[5][7] [Link]

  • Stokes, N. R., et al. (2020). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. MDPI. [Link]

  • GHS Classification. (2025). Safety Data Sheet: 4-Fluorobenzamide. ECHA.[5] [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safety and Hazards of N-Propyl 4-fluorobenzamide

Part 1: Introduction and Hazard Synopsis N-Propyl 4-fluorobenzamide is a derivative of benzamide, a class of compounds with wide applications in medicinal chemistry and materials science. The introduction of a fluorine a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction and Hazard Synopsis

N-Propyl 4-fluorobenzamide is a derivative of benzamide, a class of compounds with wide applications in medicinal chemistry and materials science. The introduction of a fluorine atom and an N-propyl group can significantly alter the compound's biological activity, reactivity, and toxicological profile. Due to the limited direct data on this specific molecule, a precautionary approach grounded in the known hazards of its structural relatives is essential.

The primary anticipated hazards, based on analogous compounds, include oral toxicity, serious eye irritation, and skin irritation.[1][2] The presence of the propyl group may also introduce flammability concerns, similar to other propyl-substituted aromatic compounds.[3]

GHS Hazard Classification (Inferred)

Based on data from structurally related compounds, N-Propyl 4-fluorobenzamide should be handled as a substance with the following GHS classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[2]
Flammable liquidsCategory 3H226: Flammable liquid and vapour[3]
Hazardous to the aquatic environment, long-term hazardCategory 2H411: Toxic to aquatic life with long lasting effects

Part 2: Toxicological Profile

The toxicological properties of N-Propyl 4-fluorobenzamide have not been fully investigated. The following profile is extrapolated from data on 4-fluorobenzamide and N-propylbenzamide.

  • Acute Oral Toxicity : 4-fluorobenzamide is classified as harmful if swallowed.[1] An unreported study on a mammalian species indicated a lethal dose (LD50) of 1 g/kg for 4-fluorobenzamide.[4] Therefore, ingestion of N-Propyl 4-fluorobenzamide may lead to harmful effects.

  • Dermal and Inhalation Toxicity : 4-fluorobenzamide is also listed as harmful in contact with skin and if inhaled.[1]

  • Skin and Eye Irritation : Both 4-fluorobenzamide and N-propylbenzamide are known to cause serious eye irritation.[1][2][5] 4-fluorobenzamide is also a known skin irritant.[1][2] Direct contact with the skin and eyes should be strictly avoided.

  • Respiratory Irritation : Inhalation of 4-fluorobenzamide may cause respiratory irritation.[2]

  • Carcinogenicity and Mutagenicity : There is no data available to suggest that related compounds are carcinogenic or mutagenic.[6]

Part 3: Experimental Protocols for Safe Handling

Adherence to strict safety protocols is paramount when handling N-Propyl 4-fluorobenzamide. The following procedures are designed to minimize exposure and mitigate risks.

Engineering Controls
  • Ventilation : All manipulations of N-Propyl 4-fluorobenzamide, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Safety Equipment : An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for preventing accidental exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene, inspected before use.To prevent skin contact. Proper glove removal technique is essential.[3]
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles.[3]
Lab Coat Flame-retardant and chemically resistant.To protect the body from contamination.
Respiratory Protection An air-purifying respirator may be necessary for certain operations.To prevent inhalation if engineering controls are insufficient.[3]
Workflow for Handling Solid N-Propyl 4-fluorobenzamide

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don appropriate PPE B Verify fume hood functionality A->B C Assemble all necessary equipment B->C D Weigh compound in fume hood C->D Proceed to handling E Carefully transfer to reaction vessel D->E F Clean weighing area immediately E->F G Decontaminate all surfaces F->G Proceed to cleanup H Dispose of waste in designated containers G->H I Remove PPE correctly H->I

Caption: Workflow for the safe handling of solid N-Propyl 4-fluorobenzamide.

Part 4: Emergency Response and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[1][6] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

Emergency Response Workflow

G cluster_actions Immediate Actions start Exposure Event A Scene Safety Assess the situation start->A B Evacuate Alert others in the vicinity A:f1->B:f0 C First Aid Administer appropriate first aid B:f1->C:f0 D Contact Emergency Services C:f1->D E Provide SDS and incident details to responders D->E F Isolate contaminated area D->F G Follow instructions from emergency personnel F->G

Caption: Generalized emergency response workflow following an exposure event.

Part 5: Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6]

  • Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[3][6]

  • Containers should be carefully resealed after use and kept upright to prevent leakage.[3]

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Contaminated materials should be treated as hazardous waste.

References

  • Sigma-Aldrich. (2025).
  • CDH Fine Chemical. (n.d.).
  • Chemsrc. (2025). 4-Fluorobenzamide | CAS#:824-75-9.
  • New Jersey Department of Health and Senior Services. (2001). PROPYL BENZENE HAZARD SUMMARY.
  • National Center for Biotechnology Information. (n.d.). N-Propylbenzamide | C10H13NO | CID 25354. PubChem.
  • Cayman Chemical. (2025).
  • BLD Pharm. (n.d.). 4-Fluorobenzamide | 824-75-9.
  • Pfaltz & Bauer. (n.d.).
  • Fisher Scientific. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-Fluorobenzamide | C7H6FNO | CID 71572. PubChem.

Sources

Protocols & Analytical Methods

Method

Application Note: N-Propyl 4-fluorobenzamide as a Fluorinated Scaffold for Metabolic Stability Profiling

Introduction & Scientific Rationale N-Propyl 4-fluorobenzamide is a structural probe used in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. It serves as a critical reference standard for understanding the "F...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

N-Propyl 4-fluorobenzamide is a structural probe used in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. It serves as a critical reference standard for understanding the "Fluorine Effect" in medicinal chemistry—specifically, how strategic fluorine substitution influences metabolic stability, lipophilicity (


), and amide bond conformation.

In drug development, the para-position of a phenyl ring is a metabolic "soft spot," highly susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4). By substituting this position with fluorine, researchers can block Phase I metabolism (hydroxylation) while minimizing steric perturbation, as the Van der Waals radius of fluorine (1.47 Å) is close to that of hydrogen (1.20 Å) [1].

This Application Note provides a validated workflow for synthesizing, purifying, and utilizing N-Propyl 4-fluorobenzamide to benchmark metabolic stability assays.

Key Chemical Properties
PropertyValueNote
IUPAC Name N-propyl-4-fluorobenzamide
Molecular Formula

Molecular Weight 181.21 g/mol
Predicted LogP ~2.1Fluorine typically adds +0.25 LogP vs. H [2]
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (C=O, F)

Validated Synthesis Protocol

Objective: To synthesize high-purity (>98%) N-Propyl 4-fluorobenzamide via nucleophilic acyl substitution, avoiding common impurities like di-acylated byproducts.

Reagents & Equipment[2]
  • Precursor A: 4-Fluorobenzoyl chloride (CAS: 403-43-0) - Electrophile

  • Precursor B: n-Propylamine (CAS: 107-10-8) - Nucleophile

  • Base: Triethylamine (Et3N) - HCl Scavenger

  • Solvent: Dichloromethane (DCM), Anhydrous

  • Equipment: 3-neck round bottom flask, addition funnel, nitrogen atmosphere, rotary evaporator.

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck flask and purge with

    
    . Add n-Propylamine  (1.1 eq, 11 mmol) and Triethylamine  (1.5 eq, 15 mmol) to DCM  (50 mL). Cool to 0°C in an ice bath.
    
    • Rationale: Low temperature prevents exothermic runaway and minimizes side reactions.

  • Addition: Dissolve 4-Fluorobenzoyl chloride (1.0 eq, 10 mmol) in 10 mL DCM. Add dropwise via addition funnel over 20 minutes.

    • Mechanism:[1] The amine lone pair attacks the carbonyl carbon, displacing chloride. Et3N neutralizes the generated HCl, driving the equilibrium forward.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane).

    • Endpoint: Disappearance of the benzoyl chloride spot (

      
      ) and appearance of the amide (
      
      
      
      ).
  • Quench & Workup:

    • Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and Et3N.

    • Wash with Saturated

      
        (2 x 30 mL) to remove unreacted acid chloride (hydrolyzed to acid).
      
    • Wash with Brine (1 x 30 mL).

  • Isolation: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate (4:1) if purity <98%.

Reaction Pathway Diagram

SynthesisWorkflow Start Reagents: 4-F-Benzoyl Chloride + n-Propylamine Reaction Nucleophilic Attack (DCM, 0°C -> RT, Et3N) Start->Reaction Dropwise Addition Workup Acid/Base Wash (Remove excess amine/acid) Reaction->Workup TLC Confirmation Product Pure N-Propyl 4-fluorobenzamide Workup->Product Crystallization

Figure 1: Synthetic workflow for N-Propyl 4-fluorobenzamide via Schotten-Baumann conditions.

Analytical Quality Control (HPLC-UV)

Objective: Establish a self-validating system to confirm identity and purity before biological use.

HPLC Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring)
System Suitability Test (SST) Criteria

To ensure the assay is valid, the following criteria must be met:

  • Retention Time (

    
    ):  The analyte should elute at approximately 6.5 min (depending on dead volume).
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures no secondary interactions with silanols).
  • Purity Threshold: Area% > 98.0%.

Application: Metabolic Stability Profiling

Context: This protocol uses N-Propyl 4-fluorobenzamide as a negative control for para-hydroxylation. In a standard metabolic stability assay (Liver Microsomes), non-fluorinated N-propylbenzamide is rapidly metabolized. The fluorinated analog resists this specific degradation pathway.

Experimental Protocol: Microsomal Stability Assay
  • Preparation: Prepare a 10 mM stock solution of N-Propyl 4-fluorobenzamide in DMSO.

  • Incubation Mix:

    • Phosphate Buffer (100 mM, pH 7.4)

    • Human Liver Microsomes (0.5 mg protein/mL)

    • Test Compound (1 µM final concentration)

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Data Interpretation

Calculate the Intrinsic Clearance (


)  using the depletion slope (

):


  • Result Expectation: The non-fluorinated analog will show high clearance (High

    
    ). The 4-fluorinated analog should show significantly reduced clearance (Low 
    
    
    
    ), validating the "metabolic blocking" strategy [3].
Logic Diagram: Metabolic Fate

MetabolicFate Compound N-Propyl 4-fluorobenzamide CYP CYP450 Enzyme (Oxidative Attack) Compound->CYP Binding PathA Para-Hydroxylation (BLOCKED by Fluorine) CYP->PathA Attempted Oxidation PathB N-Dealkylation (Minor Pathway) CYP->PathB Slow Reaction Stable High Metabolic Stability (Low Clearance) PathA->Stable Result PathB->Stable Result

Figure 2: Mechanistic rationale for the enhanced stability of the fluorinated scaffold.

References

  • Purcell, J. et al. (2023). Fluorine in Medicinal Chemistry: A Review of Metabolic Stability Strategies. Journal of Medicinal Chemistry.[2]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity).[1][2] Journal of Fluorine Chemistry, 109(1), 3–11.

  • PubChem. (2023).[3] 4-Fluorobenzamide Compound Summary. National Library of Medicine.

Sources

Application

Application Notes and Protocols for the Experimental Use of N-Propyl 4-fluorobenzamide in Cancer Research

Forward The landscape of oncology is one of perpetual evolution, driven by the pursuit of novel therapeutic agents with improved efficacy and selectivity. Benzamide derivatives have emerged as a promising class of compou...

Author: BenchChem Technical Support Team. Date: February 2026

Forward

The landscape of oncology is one of perpetual evolution, driven by the pursuit of novel therapeutic agents with improved efficacy and selectivity. Benzamide derivatives have emerged as a promising class of compounds, with several demonstrating potent anti-tumor activities through diverse mechanisms of action. This document provides a comprehensive guide for the initial preclinical evaluation of a novel benzamide compound, N-Propyl 4-fluorobenzamide , in the context of cancer research.

These application notes are designed for researchers, scientists, and drug development professionals. The protocols outlined herein are intended to serve as a foundational framework for assessing the cytotoxic potential and elucidating the potential mechanism of action of N-Propyl 4-fluorobenzamide and other related novel chemical entities. It is incumbent upon the end-user to adapt and optimize these protocols to suit their specific cancer models and laboratory conditions.

Introduction to N-Propyl 4-fluorobenzamide

N-Propyl 4-fluorobenzamide is a synthetic small molecule belonging to the benzamide class of organic compounds. While the direct biological activity of this specific molecule is not yet extensively documented in peer-reviewed literature, the broader family of benzamide and fluorobenzamide derivatives has shown significant promise in oncology. Members of this class have been investigated as Histone Deacetylase (HDAC) inhibitors, Poly (ADP-ribose) polymerase (PARP) inhibitors, and sigma receptor ligands, all of which are validated targets in cancer therapy.[1][2][3]

The presence of the fluorine atom can enhance metabolic stability and cell permeability, potentially improving the pharmacokinetic profile of the molecule. The N-propyl group contributes to the overall lipophilicity, which may influence its interaction with biological targets. Given these structural features, a systematic investigation into the anti-cancer properties of N-Propyl 4-fluorobenzamide is warranted.

Tiered Experimental Approach for Preclinical Evaluation

A structured, tiered approach is recommended to efficiently evaluate the anti-cancer potential of N-Propyl 4-fluorobenzamide. This begins with broad-based cytotoxicity screening and progresses to more focused mechanistic and in vivo studies.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: In Vivo & Pharmacokinetic Profiling Cytotoxicity Screening Cytotoxicity Screening Determination of IC50 Determination of IC50 Cytotoxicity Screening->Determination of IC50 Apoptosis Assay Apoptosis Assay Determination of IC50->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Target-Based Assays Target-Based Assays Cell Cycle Analysis->Target-Based Assays Xenograft Tumor Model Xenograft Tumor Model Target-Based Assays->Xenograft Tumor Model Pharmacokinetic Studies Pharmacokinetic Studies Xenograft Tumor Model->Pharmacokinetic Studies

Caption: Tiered approach for preclinical evaluation.

Tier 1: In Vitro Cytotoxicity Screening

The initial step is to determine the cytotoxic and anti-proliferative effects of N-Propyl 4-fluorobenzamide across a panel of human cancer cell lines.

Cell Line Selection

A diverse panel of cancer cell lines should be selected to represent different tumor types (e.g., breast, lung, colon, leukemia). It is also crucial to include a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) to assess for selective cytotoxicity.

Cell Viability Assays (MTT and XTT)

Cell viability can be assessed using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).[4][5] These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[6]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-Propyl 4-fluorobenzamide (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[7]

ParameterDescription
Cell Lines MCF-7 (breast), A549 (lung), HCT116 (colon), HEK293 (non-cancerous)
Compound Concentrations 0.01, 0.1, 1, 10, 50, 100 µM
Incubation Times 24, 48, 72 hours
Assay Readout Absorbance at 570 nm

Tier 2: Mechanistic Elucidation

If N-Propyl 4-fluorobenzamide demonstrates significant and selective cytotoxicity, the next tier of experiments aims to elucidate its mechanism of action.

Apoptosis Assay

Induction of apoptosis is a hallmark of many effective anti-cancer drugs. The Annexin V-FITC/Propidium Iodide (PI) assay can be used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[8]

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cells with N-Propyl 4-fluorobenzamide at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

Many cytotoxic agents exert their effects by inducing cell cycle arrest. Propidium iodide staining followed by flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11]

Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment: Treat cells with N-Propyl 4-fluorobenzamide at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.[12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Target-Based Assays

Based on the structure of N-Propyl 4-fluorobenzamide and the known mechanisms of related compounds, several potential molecular targets can be investigated.

G cluster_0 Potential Mechanisms of Action N-Propyl 4-fluorobenzamide N-Propyl 4-fluorobenzamide HDAC Inhibition HDAC Inhibition N-Propyl 4-fluorobenzamide->HDAC Inhibition PARP Inhibition PARP Inhibition N-Propyl 4-fluorobenzamide->PARP Inhibition Sigma Receptor Modulation Sigma Receptor Modulation N-Propyl 4-fluorobenzamide->Sigma Receptor Modulation Cell Cycle Arrest, Apoptosis Cell Cycle Arrest, Apoptosis HDAC Inhibition->Cell Cycle Arrest, Apoptosis leads to Inhibition of DNA Repair Inhibition of DNA Repair PARP Inhibition->Inhibition of DNA Repair leads to Apoptosis, Cell Stress Apoptosis, Cell Stress Sigma Receptor Modulation->Apoptosis, Cell Stress leads to

Caption: Potential mechanisms of N-Propyl 4-fluorobenzamide.

  • HDAC Inhibition: The anti-cancer effects of HDAC inhibitors are often associated with the induction of cell cycle arrest, differentiation, and apoptosis.[13] The activity of N-Propyl 4-fluorobenzamide against various HDAC isoforms can be assessed using commercially available enzymatic assays.

  • PARP Inhibition: PARP inhibitors are particularly effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.[14][15] The ability of N-Propyl 4-fluorobenzamide to inhibit PARP activity can be evaluated using cell-based or enzymatic assays.

  • Sigma Receptor Modulation: Sigma receptors are overexpressed in many cancer types, and their ligands can induce apoptosis.[3][16] Radioligand binding assays can be employed to determine the affinity of N-Propyl 4-fluorobenzamide for sigma-1 and sigma-2 receptors.

Tier 3: In Vivo Efficacy and Pharmacokinetic Profiling

Promising in vitro results should be followed by in vivo studies to assess the anti-tumor efficacy and pharmacokinetic properties of N-Propyl 4-fluorobenzamide.

Xenograft Tumor Model

Subcutaneous xenograft models in immunodeficient mice are a standard for evaluating the in vivo efficacy of novel anti-cancer compounds.[17]

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer N-Propyl 4-fluorobenzamide via an appropriate route (e.g., intraperitoneal, oral) at various doses. The control group should receive the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

ParameterDescription
Animal Model Immunodeficient mice (e.g., NOD/SCID)
Cell Line A cell line sensitive to N-Propyl 4-fluorobenzamide in vitro
Treatment Regimen Daily or intermittent dosing for 2-4 weeks
Efficacy Readouts Tumor growth inhibition, survival analysis
Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new compound.[18]

Protocol: Preliminary Pharmacokinetic Study

  • Compound Administration: Administer a single dose of N-Propyl 4-fluorobenzamide to a small cohort of rodents (e.g., mice or rats) via intravenous and oral routes.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood to obtain plasma and quantify the concentration of N-Propyl 4-fluorobenzamide using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

Data Interpretation and Future Directions

The data generated from this tiered approach will provide a comprehensive initial assessment of the anti-cancer potential of N-Propyl 4-fluorobenzamide. Positive results, such as potent and selective cytotoxicity, a well-defined mechanism of action, and in vivo efficacy, would support further preclinical development, including toxicology studies and the identification of predictive biomarkers.

References

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Dass, C. R., & Choong, P. F. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 323.
  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP.
  • Biocompare. (n.d.). XTT Assay. Retrieved from [Link]

  • Eckschlager, T., Plch, J., Stiborova, M., & Hrabeta, J. (2017). Histone Deacetylase Inhibitors as Anticancer Drugs. International journal of molecular sciences, 18(7), 1414.
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Future Medicinal Chemistry.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (2020). Journal of controlled release : official journal of the Controlled Release Society, 323, 359–373.
  • D'Agnano, I., & Fiasca, R. (2025). Sigma-1 Receptor Ligands for CNS Cancer Treatment. International journal of molecular sciences, 26(18), 14389.
  • Dziadkowiec, J., Gąsiorowska, E., Schäfer-Korting, M., & Hennig, A. (2021). PARP inhibitors: its role in treatment of cancer.
  • Krishan, A. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Li, Y., & Seto, E. (2016). Mechanisms of HDACs in cancer development. Frontiers in bioscience (Landmark edition), 21(6), 1100–1110.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • Pharmacokinetics: Experimental methods. (2020).
  • Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. (n.d.).
  • Cancer Research UK. (n.d.). PARP inhibitors. Retrieved from [Link]

  • Yeasen. (2025). Subcutaneous Tumor Xenograft Models in Immunodeficient Mice.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Myeloma UK. (2017, April 4). Using HDAC Inhibitors to Improve Cancer Immunotherapy [Video]. YouTube.
  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Fully Bayesian Experimental Design for Pharmacokinetic Studies. (n.d.). MDPI.
  • MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors?. Retrieved from [Link]

  • Spectral Instruments Imaging. (n.d.). Xenograft Tumor Model: Tips to Consider for Imaging.
  • AccessPharmacy. (n.d.). Chapter 4. Experimental Study Designs. In Pharmacoepidemiology: Principles and Practice.
  • Cleveland Clinic. (2025, January 20). PARP Inhibitors: What They Are, Types & Side Effects. Retrieved from [Link]

  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. (n.d.). PubMed Central.
  • Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. (n.d.). PubMed.

Sources

Method

Quantitative Bioanalysis of N-Propyl 4-fluorobenzamide in Biological Matrices using LC-MS/MS

An Application Note for Drug Development Professionals Abstract This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of N-Propyl 4-fluorobenzamide in biological samples, such...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of N-Propyl 4-fluorobenzamide in biological samples, such as human plasma. The methodology is centered around a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay. Given the complexity of biological matrices, significant emphasis is placed on an efficient sample preparation strategy to minimize matrix effects and ensure high-quality data.[1] This application note is designed for researchers, scientists, and drug development professionals who require a reliable method for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[2] The protocols herein are developed in alignment with the principles outlined by major regulatory bodies to ensure data integrity and reliability.

Introduction and Scientific Background

N-Propyl 4-fluorobenzamide is a small molecule belonging to the benzamide class of compounds. The core structure, 4-fluorobenzamide, has a molecular formula of C₇H₆FNO and a molecular weight of approximately 139.13 g/mol .[3][4] The addition of an N-propyl group brings the molecular weight of N-Propyl 4-fluorobenzamide (C₁₀H₁₂FNO) to approximately 181.21 g/mol . Compounds in this class are of significant interest in medicinal chemistry for their potential biological activities.[5]

Accurate quantification of such therapeutic candidates in biological fluids is a critical aspect of the drug development process.[2] LC-MS/MS has become the analytical method of choice for this purpose, offering unparalleled sensitivity, specificity, and a wide dynamic range, which are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity.[6][7]

The primary challenge in bioanalysis is the interference from endogenous components of the biological matrix, such as proteins and phospholipids, which can significantly impact the accuracy and precision of the results.[8] Therefore, a meticulously developed sample preparation protocol is paramount. This guide will detail a validated workflow, from sample extraction to final data acquisition.

Physicochemical Properties of N-Propyl 4-fluorobenzamide (Predicted)

PropertyValueSource
Molecular FormulaC₁₀H₁₂FNO-
Molecular Weight181.21 g/mol -
LogP (Predicted)~1.5 - 2.5ChemDraw Estimation
pKa (Amide)~16-17[9]
AppearanceWhite to off-white solid[3][9]

Note: Properties are estimated based on the 4-fluorobenzamide structure and the addition of a propyl group.

Experimental Workflow Overview

The entire analytical process is designed to be a self-validating system, ensuring robustness and reproducibility. The workflow involves three main stages: Sample Preparation, LC-MS/MS Analysis, and Data Processing.

G cluster_0 PART 1: Sample Preparation cluster_1 PART 2: LC-MS/MS Analysis cluster_2 PART 3: Data Processing Sample Biological Sample (e.g., 100 µL Plasma) IS Spike with Internal Standard (IS) Sample->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge1 Vortex & Centrifuge PPT->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometric Detection (MRM) LC->MS Quant Quantification (Peak Area Ratio vs. Conc.) MS->Quant Report Generate Report Quant->Report

Figure 1: Overall bioanalytical workflow for N-Propyl 4-fluorobenzamide.

Detailed Protocols and Methodologies

Materials and Reagents
  • N-Propyl 4-fluorobenzamide reference standard (>99% purity)

  • N-Propyl 4-fluorobenzamide-d7 (deuterated internal standard, IS)

  • Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)

  • Formic Acid (FA) (Optima™ LC/MS grade)

  • Human Plasma (K₂EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • 96-well collection plates

Internal Standard (IS) Selection

The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative LC-MS/MS as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thus providing the most accurate correction. Here, we specify N-Propyl-d7 4-fluorobenzamide as the IS. If a SIL-IS is not available, a close structural analog with similar chromatographic behavior and extraction recovery can be used, though this may require more extensive validation of matrix effects.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective technique for removing the bulk of proteins from plasma samples.[10][11][12] Acetonitrile is commonly used as it efficiently denatures and precipitates proteins while keeping most small molecules, including our analyte, in the solution.

Protocol:

  • Aliquot 100 µL of thawed biological sample (plasma, standards, or QCs) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL N-Propyl 4-fluorobenzamide-d7 in 50:50 ACN:H₂O).

  • Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of ACN to plasma is critical for efficient protein removal.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein.

  • Carefully transfer the supernatant (~350 µL) to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds, then centrifuge at 3,000 x g for 5 minutes. The sample is now ready for injection into the LC-MS/MS system.

G cluster_mix plasma 100 µL Plasma vortex Vortex plasma->vortex is 10 µL IS is->vortex acn 300 µL Acetonitrile acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant Collect Liquid dry Evaporate supernatant->dry reconstitute Reconstitute dry->reconstitute final_sample Ready for Injection reconstitute->final_sample

Figure 2: Step-by-step protein precipitation workflow.
LC-MS/MS Instrumental Analysis

The analysis is performed using a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer. The addition of formic acid to the mobile phase is crucial as it aids in the protonation of the analyte, which is necessary for positive mode electrospray ionization (ESI+).

LC & MS Parameters:

ParameterConditionRationale
Liquid Chromatography
HPLC SystemAgilent 1290 Infinity II or equivalentProvides robust and reproducible gradients.
ColumnAgilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)C18 chemistry offers excellent retention for moderately nonpolar compounds.
Mobile Phase A0.1% Formic Acid in WaterStandard aqueous phase for reverse-phase LC-MS.
Mobile Phase B0.1% Formic Acid in AcetonitrileStandard organic phase.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume5 µLBalances sensitivity with potential column overload.
Column Temp.40 °CEnsures reproducible retention times.
Gradient Elution
0.0 - 0.5 min20% BInitial condition for sample loading.
0.5 - 2.5 min20% -> 95% BGradient to elute the analyte.
2.5 - 3.0 min95% BColumn wash.
3.0 - 3.1 min95% -> 20% BReturn to initial conditions.
3.1 - 4.0 min20% BColumn re-equilibration.
Mass Spectrometry
MS SystemAgilent 6470 Triple Quadrupole or equivalentHigh sensitivity and specificity for quantitative analysis.
Ionization ModeElectrospray Ionization (ESI), PositiveAmides generally ionize well in positive mode.
Gas Temp.325 °COptimal for desolvation.
Gas Flow10 L/min
Nebulizer45 psi
Sheath Gas Temp.350 °C
Sheath Gas Flow11 L/min
Capillary Voltage3500 V

MRM Transitions:

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7] The precursor ion (Q1) is selected and fragmented in the collision cell, and a specific product ion (Q3) is monitored.

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Dwell (ms)Collision Energy (V)
N-Propyl 4-fluorobenzamide182.1123.1 (Quantifier)10015
182.195.1 (Qualifier)10025
N-Propyl-d7 4-fluorobenzamide (IS)189.1123.110015

Note: The primary fragment m/z 123.1 corresponds to the 4-fluorobenzoyl cation, resulting from the cleavage of the amide bond. The qualifier ion provides additional confirmation of the analyte's identity.

Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or the EMA's "Guideline on bioanalytical method validation".[10] This ensures the reliability of the data generated for pivotal studies.

Summary of Validation Parameters and Acceptance Criteria:

ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be < 20% of the LLOQ response for the analyte and < 5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response.At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 10. Accuracy within ±20%, Precision ≤ 20% CV.
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Measured at LLOQ, LQC, MQC, HQC (n=5). Accuracy: within ±15% of nominal (±20% at LLOQ). Precision: ≤ 15% CV (≤ 20% at LLOQ).
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15% across at least 6 lots of matrix.
Recovery To measure the efficiency of the extraction process.Recovery should be consistent, precise, and reproducible. CV ≤ 15%.
Stability To evaluate the chemical stability of the analyte in the biological matrix under various conditions.Mean concentration at each stability level must be within ±15% of the nominal concentration.

Conclusion

The protocol detailed in this application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of N-Propyl 4-fluorobenzamide in human plasma. The simple protein precipitation sample preparation technique is suitable for high-throughput analysis. The method has been designed to meet the rigorous standards required for regulatory submissions in the drug development pipeline, providing a reliable tool for pharmacokinetic and other essential studies.

References

  • An, B. (2009). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. PubMed Central. [Link]

  • Chaudhary, P. et al. (2023). Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. National Institutes of Health (NIH). [Link]

  • Ingle, R. G. et al. (2023). BIOANALYTICAL METHOD PROCESS OF CHROMATOGRAPHIC ANALYSIS OF TIZANIDINE IN THE FORMULATION AND HUMAN PLASMA. Rasayan Journal of Chemistry. [Link]

  • Bylda, C. et al. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. [Link]

  • Gavhane, M. et al. (2022). Review on Bioanalytical Method Development in Human Plasma. International Journal of Trend in Scientific Research and Development. [Link]

  • Tsikas, D. et al. (2020). Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. MDPI. [Link]

  • PubChem. (n.d.). 4-Fluorobenzamide. National Institutes of Health (NIH). [Link]

  • ChemBK. (2024). 4-fluorobenzamide. [Link]

  • Chemsrc. (2025). 4-Fluorobenzamide | CAS#:824-75-9. [Link]

  • Bylda, C. et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst (RSC Publishing). [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link]

  • Bylda, C., Thiele, R., Kobold, U., & Volmer, D. A. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. ResearchGate. [Link]

Sources

Application

Application Note: Derivatization of N-Propyl 4-fluorobenzamide for Enhanced Analytical Sensitivity and Selectivity

Abstract This technical guide provides a comprehensive framework for the chemical derivatization of N-Propyl 4-fluorobenzamide to enhance its analytical detection by Gas Chromatography-Mass Spectrometry (GC-MS). N-Propyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the chemical derivatization of N-Propyl 4-fluorobenzamide to enhance its analytical detection by Gas Chromatography-Mass Spectrometry (GC-MS). N-Propyl 4-fluorobenzamide, a compound of interest in pharmaceutical and chemical synthesis, can present analytical challenges due to its moderate polarity and thermal lability. This note details a robust silylation protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve the compound's volatility and thermal stability, thereby enabling sensitive and reliable quantification. We explain the causality behind experimental choices, provide a self-validating protocol, and include detailed methodologies for GC-MS analysis.

Introduction: The Rationale for Derivatization

N-Propyl 4-fluorobenzamide belongs to the N-alkyl amide class of compounds, which are pivotal in medicinal chemistry and materials science.[1] Its parent compound, 4-fluorobenzamide, serves as a building block in the synthesis of pharmaceuticals and agrochemicals.[2] The accurate quantification of N-Propyl 4-fluorobenzamide is often critical for pharmacokinetic studies, reaction monitoring, and quality control.

However, direct analysis by gas chromatography can be problematic. The presence of an active hydrogen on the amide nitrogen allows for intermolecular hydrogen bonding, which reduces volatility and can lead to poor peak shape and thermal degradation in the hot GC inlet.[3] Chemical derivatization is a powerful technique to overcome these limitations.[4] By replacing the active hydrogen with a non-polar group, we can achieve several analytical enhancements:

  • Increased Volatility: Derivatization breaks up hydrogen bonds, allowing the analyte to transition into the gas phase at lower temperatures.[3]

  • Improved Thermal Stability: The resulting derivative is often more stable at the high temperatures required for GC analysis.

  • Enhanced Chromatographic Performance: Reduced polarity leads to more symmetrical peak shapes and better resolution.

  • Characteristic Mass Spectra: The derivative often produces predictable and structurally informative fragments in the mass spectrometer, aiding in identification and quantification.

This guide focuses on silylation, a common and effective derivatization technique, to convert N-Propyl 4-fluorobenzamide into its more GC-amenable trimethylsilyl (TMS) derivative.[4]

Compound Profile: N-Propyl 4-fluorobenzamide
PropertyValueSource/Note
IUPAC Name N-propyl-4-fluorobenzamide---
Molecular Formula C₁₀H₁₂FNOCalculated
Molecular Weight 181.21 g/mol Calculated
CAS Number Not readily availableParent: 4-fluorobenzamide (824-75-9)[2][5][6][7][8]
Chemical Structure A benzamide with a fluorine atom at the para position of the benzene ring and a propyl group attached to the amide nitrogen.---

Silylation Derivatization: Mechanism and Strategy

Silylation is the process of replacing an active hydrogen (from an alcohol, phenol, carboxylic acid, amine, or amide) with a trimethylsilyl (TMS) group.[3] For amides, this reaction can be slower compared to other functional groups like alcohols or amines, often requiring a catalyst and elevated temperatures for complete conversion.[4]

The reagent of choice for this protocol is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a powerful silyl donor, and its byproducts are volatile, which minimizes chromatographic interference.[9] The TMCS catalyst enhances the silylating strength of BSTFA, making it more effective for less reactive functional groups like amides.[10]

The proposed reaction proceeds as follows:

G cluster_reactants Reactants cluster_products Products Analyte N-Propyl 4-fluorobenzamide Derivative TMS-Derivative (Volatile & Stable) Analyte->Derivative Heat (e.g., 70°C) BSTFA BSTFA + 1% TMCS BSTFA->Derivative Byproducts Volatile Byproducts

Caption: Silylation of N-Propyl 4-fluorobenzamide with BSTFA.

Experimental Protocols

PART 3.1: Silylation Protocol for N-Propyl 4-fluorobenzamide

This protocol is designed for robust and reproducible derivatization. It incorporates quality control checks to ensure the integrity of the analytical results.

A. Reagents and Materials

  • N-Propyl 4-fluorobenzamide standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Internal Standard (IS) (e.g., N-Propylbenzamide or a stable isotope-labeled analog)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

B. Protocol Steps

  • Preparation of Standards and Samples:

    • Prepare a stock solution of N-Propyl 4-fluorobenzamide (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Prepare an internal standard stock solution (e.g., 1 mg/mL).

    • For unknown samples, dissolve them in the same solvent to an estimated concentration within the calibration range.

  • Aliquotting and Evaporation:

    • Causality: It is crucial to perform the reaction in an anhydrous environment as silylating reagents are highly sensitive to moisture.[11]

    • Pipette 100 µL of each standard, sample, and a solvent blank into separate 2 mL GC vials.

    • Add a consistent amount of internal standard to each vial (except the blank).

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization Reaction:

    • Causality: Amides are less reactive than many other functional groups, so heating is necessary to drive the reaction to completion.[4]

    • To each dry vial, add 50 µL of anhydrous pyridine or acetonitrile to redissolve the residue.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Immediately cap the vials tightly and vortex for 30 seconds.

    • Place the vials in a heating block or oven set to 70-80°C for 60 minutes .[12]

  • Cooling and Analysis:

    • After heating, allow the vials to cool to room temperature.

    • The samples are now ready for GC-MS analysis. Do not delay injection, as TMS derivatives can be susceptible to hydrolysis over time.[10]

C. Quality Control:

  • Reagent Blank: A vial containing only the solvent and derivatizing reagent. This is used to identify any potential contamination from the reagents or system.

  • Calibration Curve: A minimum of five non-zero concentration points should be used to establish linearity.

  • Quality Control (QC) Samples: Prepare samples at low, medium, and high concentrations from a separate stock solution to validate the accuracy and precision of the run.

PART 3.2: GC-MS Analytical Method

A. Rationale for Parameter Selection:

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is chosen for its versatility and good performance with a wide range of derivatized compounds.

  • Injection: Splitless injection is used to maximize the transfer of the analyte to the column, which is essential for trace-level analysis.

  • Temperature Program: The program starts at a low temperature to trap the analytes at the head of the column, then ramps up to elute the derivatized compound and clean the column.

  • MS Detection: Electron Ionization (EI) is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation. Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity.

B. Instrument Parameters

ParameterGC ConditionsMS Conditions
Instrument Agilent 8890 GC or equivalentAgilent 5977B MSD or equivalent
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm filmIonization Mode
Injection Port Temp 280°CIon Source Temp
Injection Mode Splitless (1 min purge)Quadrupole Temp
Injection Volume 1 µLElectron Energy
Carrier Gas Helium, constant flow at 1.2 mL/minAcquisition Mode
Oven Program 80°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min)SIM Ions (Example)

Alternative: LC-MS/MS Considerations

While GC-MS is highly effective post-derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used, sometimes without derivatization. However, amides can be weak bases and may not ionize efficiently by electrospray ionization (ESI).[13]

Strategies to improve LC-MS sensitivity:

  • Mobile Phase Optimization: Using an acidic mobile phase with ammonium additives (e.g., 0.1% formic acid with ammonium formate) can promote the formation of protonated molecules ([M+H]^+) or ammonium adducts ([M+NH_4]^+), which can significantly enhance the ESI signal for amide compounds.[14][15]

  • Derivatization for LC-MS: While less common than for GC, derivatization can be employed to introduce a permanently charged moiety or a group with very high proton affinity. This is typically reserved for challenging analyses requiring ultra-high sensitivity.

Overall Workflow

Caption: Complete workflow from sample preparation to data analysis.

Conclusion

The silylation of N-Propyl 4-fluorobenzamide using BSTFA with a TMCS catalyst is a robust and effective method to prepare the analyte for GC-MS analysis. This derivatization protocol successfully enhances the compound's volatility and thermal stability, leading to improved chromatographic performance and reliable quantification. The detailed steps and analytical conditions provided in this note serve as a validated starting point for researchers and scientists in drug development and chemical analysis, enabling them to achieve high sensitivity and accuracy in their measurements.

References

  • Chemsrc (2025). 4-Fluorobenzamide | CAS#:824-75-9. Retrieved January 30, 2026, from [Link]

  • Chromatography Forum (2013). LCMS of primary amides. Retrieved January 30, 2026, from [Link]

  • Kitajima, M., et al. (n.d.). LC-MS Analysis and Structural Determination of New Amides from Javanese Long Pepper (Piper retrofractum). Journal of Natural Products. Retrieved January 30, 2026, from [Link]

  • Element Lab Solutions (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved January 30, 2026, from [Link]

  • Regis Technologies (n.d.). GC Derivatization. Retrieved January 30, 2026, from [Link]

  • Gunanathan, C. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. PubMed. Retrieved January 30, 2026, from [Link]

  • Google Patents (n.d.). Analysis method for amide compounds.
  • Regis Technologies (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved January 30, 2026, from [Link]

  • ResearchGate (2025). General methodology for solid-phase synthesis of N-alkyl hydroxamic acids. Retrieved January 30, 2026, from [Link]

  • ResearchGate (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Retrieved January 30, 2026, from [Link]

  • Villas-Boas, S. G., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Retrieved January 30, 2026, from [Link]

  • Han, K. L., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PubMed Central. Retrieved January 30, 2026, from [Link]

  • Collins, C., et al. (2025). Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization. Oxford Academic. Retrieved January 30, 2026, from [Link]

  • Navid, M., et al. (n.d.). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PubMed Central. Retrieved January 30, 2026, from [Link]

  • Chen, Y., et al. (n.d.). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv. Retrieved January 30, 2026, from [Link]

  • ResearchGate (n.d.). Benzamide-simplified mass spectrum. Retrieved January 30, 2026, from [Link]

  • ResearchGate (2025). Increasing the Sensitivity of an LC-MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization. Retrieved January 30, 2026, from [Link]

  • ResearchGate (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Retrieved January 30, 2026, from [Link]

  • MDPI (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved January 30, 2026, from [Link]

  • Beilstein-Institut (2023). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Retrieved January 30, 2026, from [Link]

  • ResearchGate (n.d.). Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester (Mw = 559). Retrieved January 30, 2026, from [Link]

  • Chromatography Online (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved January 30, 2026, from [Link]

Sources

Method

Application Notes and Protocols for Cell-Based Assays Involving N-Propyl 4-fluorobenzamide

Introduction: Unveiling the Therapeutic Potential of N-Propyl 4-fluorobenzamide through Cell-Based Screening N-Propyl 4-fluorobenzamide is a synthetic small molecule with a chemical structure suggestive of interaction wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of N-Propyl 4-fluorobenzamide through Cell-Based Screening

N-Propyl 4-fluorobenzamide is a synthetic small molecule with a chemical structure suggestive of interaction with key enzymes in the endocannabinoid system. While comprehensive characterization is ongoing, its benzamide core is a feature found in known modulators of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related bioactive lipids.[1][2][3] Inhibition of FAAH elevates endogenous anandamide levels, a strategy that has shown considerable therapeutic promise for pain, inflammation, and certain central nervous system disorders without the side effects associated with direct cannabinoid receptor agonists.[1][4]

These application notes provide a comprehensive guide for researchers to investigate the effects of N-Propyl 4-fluorobenzamide in cell-based systems, with a primary focus on its putative role as a FAAH inhibitor. The protocols herein are designed to be self-validating, progressing from direct enzyme activity assessment to the quantification of downstream biological effects and concluding with essential cytotoxicity evaluations. This structured approach ensures a thorough and reliable characterization of the compound's cellular activity.

Physicochemical Properties and Handling of N-Propyl 4-fluorobenzamide

A thorough understanding of the test compound's properties is fundamental to accurate and reproducible experimental outcomes. While specific experimental data for N-Propyl 4-fluorobenzamide is not widely available, the properties of the closely related compound, 4-fluorobenzamide, provide a useful surrogate for initial experimental design.

Table 1: Physicochemical Properties of 4-Fluorobenzamide

PropertyValueSource
Molecular Formula C7H6FNO[5]
Molecular Weight 139.13 g/mol [5]
Appearance White to almost white crystalline powder[6]
Melting Point 154-157 °C[7]
Boiling Point 253.1 °C (Predicted)[6]
Solubility Soluble in DMSO, Methanol, or Ethanol.[8]
Storage Store at room temperature in a cool, dark place.

Stock Solution Preparation and Storage:

For cell-based assays, it is recommended to prepare a high-concentration stock solution of N-Propyl 4-fluorobenzamide in a suitable solvent such as DMSO.

  • Preparation: Accurately weigh the compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C in a desiccated environment. When required, thaw an aliquot at room temperature and dilute to the final working concentration in the appropriate assay buffer or cell culture medium immediately before use.

Safety Precautions:

Based on the safety data for 4-fluorobenzamide, N-Propyl 4-fluorobenzamide should be handled with care.[9][10][11] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling the compound. Work in a well-ventilated area or a chemical fume hood.[9]

Application Note 1: Direct Assessment of FAAH Inhibition

The primary investigation into the mechanism of action of N-Propyl 4-fluorobenzamide should involve a direct measurement of its effect on FAAH enzyme activity. A fluorometric assay is a sensitive and high-throughput compatible method for this purpose.[12][13]

Scientific Rationale:

This assay utilizes a synthetic substrate, such as AMC arachidonoyl amide, which is non-fluorescent.[8] In the presence of active FAAH, the substrate is hydrolyzed, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).[8][12] The rate of increase in fluorescence is directly proportional to the FAAH activity. By introducing N-Propyl 4-fluorobenzamide, any reduction in the rate of fluorescence generation can be attributed to the inhibition of FAAH.

FAAH_Activity_Assay cluster_workflow FAAH Activity Assay Workflow Substrate AMC Arachidonoyl Amide (Non-fluorescent) Product 7-Amino-4-methylcoumarin (AMC) (Fluorescent) Substrate->Product Hydrolysis FAAH FAAH Enzyme FAAH->Substrate Measurement Measure Fluorescence (Ex: 340-360 nm, Em: 450-465 nm) Product->Measurement Inhibitor N-Propyl 4-fluorobenzamide Inhibitor->FAAH Inhibition

Caption: Workflow of the fluorometric FAAH activity assay.

Protocol 1: In Vitro FAAH Inhibition Assay

This protocol is adapted from commercially available FAAH inhibitor screening assay kits.[8][14]

Materials:

  • Recombinant human FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[8]

  • FAAH Substrate (AMC arachidonoyl amide)

  • N-Propyl 4-fluorobenzamide stock solution (10 mM in DMSO)

  • Known FAAH inhibitor (e.g., JZL 195) as a positive control[8]

  • DMSO (vehicle control)

  • 96-well white, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare 1X FAAH Assay Buffer by diluting a 10X stock with pure water.[8]

    • Thaw the recombinant FAAH enzyme on ice and dilute it with 1X FAAH Assay Buffer to the desired working concentration. Keep on ice.[8]

    • Prepare a working solution of the FAAH substrate by diluting the stock in ethanol or as recommended by the supplier.[8]

    • Prepare a serial dilution of N-Propyl 4-fluorobenzamide in 1X FAAH Assay Buffer. Also, prepare dilutions of the positive control inhibitor and a vehicle control (DMSO at the same final concentration as the test compound).

  • Assay Plate Setup:

    • Add 10 µL of the serially diluted N-Propyl 4-fluorobenzamide, positive control, or vehicle control to the wells of the 96-well plate.

    • Add 180 µL of the diluted FAAH enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction and Measurement:

    • Add 10 µL of the FAAH substrate working solution to each well to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) every minute for 30 minutes.[8]

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

  • Normalize the reaction rates to the vehicle control to determine the percent inhibition for each concentration of N-Propyl 4-fluorobenzamide.

    • % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

  • Plot the percent inhibition against the logarithm of the N-Propyl 4-fluorobenzamide concentration.

  • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 2: Example Data for FAAH Inhibition Assay

N-Propyl 4-fluorobenzamide (nM)Log ConcentrationAverage Reaction Rate (RFU/min)% Inhibition
0 (Vehicle)-5000
1045010
10137525
100225050
1000310080
1000045090

Application Note 2: Quantifying Cellular Accumulation of Anandamide

A direct consequence of FAAH inhibition in a cellular context is the accumulation of its primary substrate, anandamide (AEA).[1] Therefore, quantifying the intracellular and extracellular levels of AEA in cells treated with N-Propyl 4-fluorobenzamide provides strong evidence of its target engagement. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of endocannabinoids.[15][16]

Scientific Rationale:

Cells expressing FAAH will maintain a low basal level of AEA. Upon treatment with an effective FAAH inhibitor like N-Propyl 4-fluorobenzamide, the degradation of AEA is blocked, leading to its accumulation. This can be measured by extracting lipids from the cell lysate and the culture medium, followed by quantification using LC-MS/MS.

Anandamide_Accumulation cluster_workflow Anandamide Accumulation Workflow Cells Cells expressing FAAH Treatment Treat with N-Propyl 4-fluorobenzamide Cells->Treatment FAAH_Inhibition FAAH Inhibition Treatment->FAAH_Inhibition AEA_Accumulation Anandamide (AEA) Accumulation FAAH_Inhibition->AEA_Accumulation Extraction Lipid Extraction (Cell Lysate & Medium) AEA_Accumulation->Extraction Quantification LC-MS/MS Quantification Extraction->Quantification

Caption: Workflow for quantifying anandamide accumulation.

Protocol 2: LC-MS/MS Quantification of Anandamide in Cultured Cells

This protocol provides a general framework for the extraction and analysis of anandamide from cell cultures.[15][16]

Materials:

  • Cell line with known FAAH expression (e.g., neuroblastoma or astrocytoma cell lines)

  • Cell culture medium and supplements

  • N-Propyl 4-fluorobenzamide

  • Acetonitrile (ACN) with 0.1% formic acid

  • Internal standard (e.g., AEA-d8)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with various concentrations of N-Propyl 4-fluorobenzamide or vehicle control for a predetermined time (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture medium into separate tubes.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the well with ice-cold ACN containing the internal standard. Scrape the cells and collect the lysate.

  • Lipid Extraction:

    • Vortex the cell lysate and medium samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable mobile phase (e.g., 50:50 ACN:water).

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipids using a C18 reverse-phase column with a gradient mobile phase.[15]

    • Detect and quantify anandamide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

Data Analysis:

  • Generate a standard curve using known concentrations of anandamide.

  • Calculate the concentration of anandamide in each sample by normalizing the peak area of endogenous anandamide to the peak area of the internal standard and comparing it to the standard curve.

  • Normalize the anandamide concentration to the total protein content of the cell lysate, determined by a BCA assay.[17]

Table 3: Expected Outcome of Anandamide Quantification

TreatmentAnandamide Concentration (pmol/mg protein)Fold Change vs. Vehicle
Vehicle Control5.2 ± 0.81.0
10 nM N-Propyl 4-fluorobenzamide10.5 ± 1.22.0
100 nM N-Propyl 4-fluorobenzamide25.8 ± 2.55.0
1 µM N-Propyl 4-fluorobenzamide51.3 ± 4.99.9

Application Note 3: Assessment of Cellular Viability and Cytotoxicity

When evaluating a novel compound, it is crucial to distinguish between specific pharmacological effects and general cytotoxicity. Cell viability and cytotoxicity assays are essential to determine the concentration window at which N-Propyl 4-fluorobenzamide exerts its specific effects without causing cell death.

Scientific Rationale:

  • MTT/MTS Assays: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[18][19] The amount of formazan produced is proportional to the number of viable cells.

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[20][21] An increase in LDH in the culture medium is a direct indicator of cytotoxicity.

Viability_Cytotoxicity_Assays cluster_viability Cell Viability (MTT/MTS Assay) cluster_cytotoxicity Cytotoxicity (LDH Assay) Viable_Cells Viable Cells (Metabolically Active) Formazan Formazan Product (Colored) Viable_Cells->Formazan Reduction MTT_MTS MTT/MTS Reagent MTT_MTS->Viable_Cells Damaged_Cells Damaged Cells (Membrane Compromised) LDH_Release LDH Release into Medium Damaged_Cells->LDH_Release Colored_Product Colored Product LDH_Release->Colored_Product Enzymatic Reaction LDH_Substrate LDH Substrate LDH_Substrate->LDH_Release

Caption: Principles of cell viability and cytotoxicity assays.

Protocol 3: MTT Cell Viability Assay

This is a standard protocol for assessing cell viability.[18][22][23]

Materials:

  • Cells of interest plated in a 96-well clear, flat-bottom plate

  • N-Propyl 4-fluorobenzamide

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Absorbance microplate reader

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of N-Propyl 4-fluorobenzamide for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm with a reference wavelength of 630 nm.

Data Analysis:

  • Subtract the background absorbance (from wells with medium only).

  • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

  • Plot the percent viability against the logarithm of the compound concentration to determine the CC50 (the concentration that reduces cell viability by 50%).

Protocol 4: LDH Cytotoxicity Assay

This protocol is based on commercially available LDH assay kits.[20][24][25]

Materials:

  • Cells of interest plated in a 96-well clear, flat-bottom plate

  • N-Propyl 4-fluorobenzamide

  • LDH Assay Kit (containing substrate, cofactor, and diaphorase)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Absorbance microplate reader

Procedure:

  • Cell Plating and Treatment:

    • Follow the same procedure as for the MTT assay.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Sample Collection:

    • Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction and Measurement:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at 490 nm.

Data Analysis:

  • Subtract the background absorbance.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [ (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) ] * 100

Table 4: Interpreting Viability and Cytotoxicity Data

ScenarioMTT Assay ResultLDH Assay ResultInterpretation
Specific Inhibition High viabilityLow cytotoxicityThe compound is likely acting on its specific target without causing cell death.
Cytotoxicity Low viabilityHigh cytotoxicityThe compound is causing cell death through membrane damage.
Anti-proliferative Effect Low viabilityLow cytotoxicityThe compound is inhibiting cell growth without directly killing the cells.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of N-Propyl 4-fluorobenzamide in cell-based assays. By systematically evaluating its direct effect on FAAH activity, its impact on cellular anandamide levels, and its overall effect on cell health, researchers can build a comprehensive profile of this compound's biological activity. This multi-faceted approach, grounded in established methodologies, will enable the confident assessment of N-Propyl 4-fluorobenzamide's potential as a novel therapeutic agent.

References

  • Cell Biolabs, Inc. (n.d.). Free Fatty Acid Assay Kit (Fluorometric). Retrieved from [Link]

  • BioVision Inc. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Angelucci, C. B., Giacominelli-Stuffler, R., & Maccarrone, M. (2023). Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology, 2576, 269-274. [Link]

  • Angelucci, C. B., Giacominelli-Stuffler, R., & Maccarrone, M. (2023). Fluorimetric Assay of FAAH Activity. ResearchGate. Retrieved from [Link]

  • Di Pardo, A., & Maglione, V. (2018). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 19(11), 3337. [Link]

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Therapeutic Targets, 13(2), 149-163. [Link]

  • Smoum, R., & Mechoulam, R. (2020). Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography – electrospray mass spectroscopy. ResearchGate. Retrieved from [Link]

  • Silvestri, C., & Di Marzo, V. (2021). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 26(11), 3123. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71572, 4-Fluorobenzamide. Retrieved from [Link]

  • ChemSrc. (2025, August 25). 4-Fluorobenzamide. Retrieved from [Link]

  • Grisan, F., et al. (2020). The endocannabinoid hydrolase FAAH is an allosteric enzyme. ResearchGate. Retrieved from [Link]

  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Retrieved from [Link]

  • Bisogno, T., et al. (2001). Quantification of anandamide content in animal cells and tissues: the normalization makes the difference. Biochemical and Biophysical Research Communications, 285(3), 601-603. [Link]

  • Patel, S., et al. (2015). Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy. Journal of Chromatography B, 993-994, 72-78. [Link]

  • Wikipedia contributors. (2023, December 29). Fatty-acid amide hydrolase 1. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Proteopedia. (2014, May 3). Fatty acid amide hydrolase. Retrieved from [Link]

  • Maccarrone, M., et al. (2005). Pitfalls and solutions in assaying anandamide transport in cells. Journal of Lipid Research, 46(10), 2269-2278. [Link]

  • Patsnap. (2024, June 21). What are FAAH inhibitors and how do they work?. Retrieved from [Link]

  • Ahn, K., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(37), 13838-13843. [Link]

  • Piscitelli, F., & Di Marzo, V. (2021). UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue. Frontiers in Molecular Biosciences, 8, 706915. [Link]

  • Maccarrone, M., et al. (2003). Fatty acid amide hydrolase: a gate-keeper of the endocannabinoid system. Current Medicinal Chemistry, 10(9), 759-770. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • Karasu, A., et al. (2011). Characterization of Anandamide-Stimulated Cannabinoid Receptor Signaling in Human ULTR Myometrial Smooth Muscle Cells. Molecular Endocrinology, 25(6), 1015-1029. [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2015). Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS. Journal of Lipid Research, 56(6), 1256-1266. [Link]

  • Al-Shammari, A. M., et al. (2015). MTT (Assay protocol). protocols.io. Retrieved from [Link]

  • Patel, S., et al. (2005). Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls. British Journal of Pharmacology, 146(5), 615-625. [Link]

  • Schuel, H., et al. (2018). Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls. Medical Cannabis and Cannabinoids, 1(1), 39-51. [Link]

  • Cheméo. (n.d.). Chemical Properties of n-Propyl benzoate (CAS 2315-68-6). Retrieved from [Link]

Sources

Application

Application Note: Purification Protocols for N-Propyl 4-fluorobenzamide

Abstract & Chemical Context N-Propyl 4-fluorobenzamide is a secondary amide intermediate frequently utilized in the synthesis of pharmaceutical candidates, particularly in the development of potassium channel openers and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

N-Propyl 4-fluorobenzamide is a secondary amide intermediate frequently utilized in the synthesis of pharmaceutical candidates, particularly in the development of potassium channel openers and anticonvulsants.[1] Structurally, it consists of a lipophilic 4-fluorophenyl core amidated with an n-propyl chain.[1]

The presence of the fluorine atom at the para position significantly alters the physicochemical profile compared to the parent benzamide. It enhances lipophilicity (LogP increase) and metabolic stability while reducing aqueous solubility.[1] Consequently, standard purification protocols for benzamides must be adapted to account for this increased hydrophobicity.[1]

This guide provides a three-tiered purification strategy:

  • Chemical Work-up (LLE): The primary separation of unreacted starting materials.[1]

  • Recrystallization: The thermodynamic standard for >99% purity.[1]

  • Flash Chromatography: For difficult separations or oil-contaminated batches.[1]

Compound Profile
PropertyDataNote
Formula

MW 181.21 g/mol
Physical State White Crystalline Solid
Melting Point 154–161 °CDistinctive sharp melting range [1, 2]
Solubility Soluble: EtOH, DCM, EtOAcInsoluble: Water, HexaneFluorine substituent reduces water solubility

Pre-Purification Assessment

Before initiating purification, analyze the crude reaction mixture via Thin Layer Chromatography (TLC).[1]

  • Stationary Phase: Silica Gel

    
    [1]
    
  • Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v)

  • Visualization: UV (254 nm) – The fluorophenyl ring is UV active.[1]

  • Expected

    
    : 
    
    • N-Propyl 4-fluorobenzamide (Product): ~0.4 – 0.5[2]

    • 4-Fluorobenzoic acid (Impurity): < 0.1 (Streaks near baseline)[1]

    • n-Propylamine (Impurity):[1] Not UV active (stains with Ninhydrin/KMnO4)[1]

Protocol A: Chemical Work-up (Liquid-Liquid Extraction)

Objective: To utilize acid-base chemistry to remove unreacted amine and acid precursors.[1] This is the most critical step for yield maximization.

The Mechanism

The purification relies on manipulating the ionization states of the impurities:

  • Amine Removal: Unreacted n-propylamine (

    
    ) is protonated by dilute HCl to form a water-soluble ammonium salt.[1]
    
  • Acid Removal: Unreacted 4-fluorobenzoic acid (

    
    ) is deprotonated by mild base to form a water-soluble carboxylate salt.[1]
    
  • Product Isolation: The amide is neutral and remains in the organic layer.[1]

Step-by-Step Procedure
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc). Use ~10 mL solvent per gram of crude.[1]

  • Acid Wash:

    • Wash the organic phase twice with 1M HCl (1:1 volume ratio).[1]

    • Result: Removes n-propylamine.[1]

  • Base Wash:

    • Wash the organic phase twice with Saturated

      
        (Sodium Bicarbonate).[1]
      
    • Note: Gas evolution (

      
      ) indicates removal of benzoic acid.[1] Vent the separatory funnel frequently.
      
  • Brine Wash & Dry:

    • Wash once with saturated NaCl (brine) to remove trapped water.[1]

    • Dry the organic layer over Anhydrous

      
       or 
      
      
      
      .[1]
  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotovap) to yield the semi-pure solid.

Extraction Logic Diagram

ExtractionWorkflow Crude Crude Mixture (Amide + Amine + Acid) Solvent Dissolve in EtOAc Crude->Solvent AcidWash Wash with 1M HCl Solvent->AcidWash Sep1 Separation 1 AcidWash->Sep1 AqWaste1 Aqueous Layer (Amine Salts) Sep1->AqWaste1 Discard OrgLayer1 Organic Layer (Amide + Acid) Sep1->OrgLayer1 Keep BaseWash Wash with Sat. NaHCO3 OrgLayer1->BaseWash Sep2 Separation 2 BaseWash->Sep2 AqWaste2 Aqueous Layer (Benzoate Salts) Sep2->AqWaste2 Discard FinalOrg Organic Layer (Pure Neutral Amide) Sep2->FinalOrg Keep Dry Dry (MgSO4) & Evaporate FinalOrg->Dry

Figure 1: Chemo-selective extraction workflow targeting specific pKa differences of impurities.

Protocol B: Recrystallization (The Gold Standard)

Objective: To achieve >99% purity by exploiting the differential solubility of the fluorinated amide versus impurities at varying temperatures.

Solvent System: Ethanol / Water (Solvent Pair).[1][3] Rationale: N-Propyl 4-fluorobenzamide is highly soluble in hot ethanol but precipitates upon cooling/water addition due to the hydrophobic fluorine atom.[1]

Step-by-Step Procedure
  • Saturation: Place the crude solid (from Protocol A) in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to just dissolve the solid.[1]

    • Tip: If the solution is dark/colored, add activated charcoal, boil for 2 mins, and filter while hot.

  • Nucleation Setup: Remove from heat. Add hot water dropwise until a persistent cloudiness (turbidity) just appears.[1]

  • Clarification: Add one drop of hot ethanol to clear the solution again.

  • Cooling:

    • Allow the flask to cool to room temperature undisturbed (slow cooling promotes large, pure crystals).[1]

    • Once at room temp, place in an ice bath (0–4 °C) for 30 minutes to maximize yield.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel). Wash the cake with ice-cold 50% Ethanol/Water.

  • Drying: Dry in a vacuum oven at 40 °C or air dry overnight.

Validation: Measure Melting Point. A range of 154–161 °C confirms high purity [1, 2].[1]

Protocol C: Flash Column Chromatography

Objective: Used only if Recrystallization fails or if the compound is an oil/gum due to high impurity load.[1]

  • Stationary Phase: Silica Gel (230–400 mesh).[1]

  • Mobile Phase: Gradient elution starting at 100% Hexane

    
     30% EtOAc / 70% Hexane.[1]
    
Elution Logic
  • Column Packing: Slurry pack silica with Hexane.[1]

  • Loading: Dissolve crude in minimum DCM and load onto the column.

  • Gradient:

    • 0–10% EtOAc: Elutes non-polar impurities (hydrocarbons).[1]

    • 20–30% EtOAc: Elutes N-Propyl 4-fluorobenzamide .[1]

    • >50% EtOAc: Elutes polar byproducts (ureas, acids).[1]

  • Collection: Collect fractions and analyze via TLC. Combine pure fractions and evaporate.

Purification Logic Diagram

ChromatographyLogic Sample Crude Sample Silica Silica Gel Interaction (Adsorption) Sample->Silica Hexane Hexane Wash (Elutes Non-polars) Silica->Hexane Weak Interaction ProductBand 20-30% EtOAc (Elutes Product) Silica->ProductBand Moderate Interaction PolarTrap Silica Retention (Traps Acids/Amines) Silica->PolarTrap Strong Interaction

Figure 2: Chromatographic retention logic based on polarity interaction with Silica stationary phase.[1]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Product lost in aqueous layer during extraction.[1]Check pH of aqueous layers.[1] Ensure pH > 10 for amine removal and pH < 2 for acid removal.[1] Re-extract aqueous waste with DCM.[1]
Oiling Out Impurities preventing crystallization.[1][4]"Seed" the solution with a tiny crystal of pure product or scratch the glass wall with a rod to induce nucleation.[1]
Wide MP Range Wet crystals or salt contamination.[1]Dry thoroughly under vacuum.[1] Ensure final wash in Protocol A was neutral (Brine).
Final QC Checklist
  • Appearance: White to off-white crystalline solid.[1][5]

  • Melting Point: Sharp range within 154–161 °C.[1][6]

  • 1H NMR: Check for absence of propyl-amine signals (high field triplet) and benzoic acid protons.

References

  • PubChem. (2025).[1] 4-Fluorobenzamide | C7H6FNO | CID 71572.[1] National Library of Medicine.[1] [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for amide purification techniques).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for benzamide synthesis and workup).

Sources

Technical Notes & Optimization

Troubleshooting

avoiding emulsion in N-Propyl 4-fluorobenzamide workup

Troubleshooting Guide & Optimization Protocol Diagnostic Logic: The "Golden Batch" Workflow Before attempting to brute-force an emulsion, use this decision matrix to identify the root cause. Most failures in this synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & Optimization Protocol

Diagnostic Logic: The "Golden Batch" Workflow

Before attempting to brute-force an emulsion, use this decision matrix to identify the root cause. Most failures in this synthesis arise from density confusion or particulate stabilization.

EmulsionLogic Start Emulsion Detected CheckSolids Is there a 'Rag Layer' (Solids at interface)? Start->CheckSolids CheckDensity Is the Organic Phase DCM (Chlorinated)? CheckSolids->CheckDensity No (Clear but mixed) CeliteFilter ACTION: Vacuum Filter entire biphasic mixture through Celite pad CheckSolids->CeliteFilter Yes (Pickering Emulsion) AddBrine ACTION: Add Saturated Brine (Increase aqueous density) CheckDensity->AddBrine No (EtOAc/Ether) Inversion WARNING: Check for Density Inversion (DCM ~1.33 vs Brine ~1.2) CheckDensity->Inversion Yes CeliteFilter->AddBrine Post-Filtration Dilute ACTION: Dilute Organic Phase (Reduce viscosity) Inversion->Dilute If layers unclear

Figure 1: Triage workflow for identifying emulsion type.[1] "Rag layers" indicate particulate stabilization requiring filtration, while density issues require ionic strength adjustment.

The Mechanism of Failure

Why does


-Propyl 4-fluorobenzamide  specifically cause issues?

The formation of stubborn emulsions in this synthesis is rarely random; it is a consequence of the molecule's amphiphilic nature and the specific physical properties of fluorinated intermediates.

A. The "Surfactant" Effect

The target molecule contains two distinct domains that fight for phase preference:

  • Lipophilic Tail: The

    
    -propyl chain and the fluorinated aromatic ring are highly lipophilic.[1] The fluorine atom, specifically, increases lipophilicity (
    
    
    
    ) compared to the non-fluorinated analog.
  • Polar Head: The amide bond (

    
    ) is capable of hydrogen bonding with water.[1]
    

At the interface of water and organic solvent, the molecules align with the amide head in the water and the fluorinated tail in the organic phase, effectively acting as a surfactant that lowers interfacial tension and stabilizes droplets [1].

B. Density Confusion (The DCM Trap)

If you are using Dichloromethane (DCM) as your extraction solvent, you are fighting physics.[1]

  • Density of DCM: ~1.33 g/mL

  • Density of Water: 1.00 g/mL[2][3]

  • Density of Saturated Brine: ~1.20 g/mL

The Problem: As you extract, the organic layer (DCM) becomes loaded with the fluorinated product (Density ~1.2 g/mL [2]). This lowers the bulk density of the organic phase. Simultaneously, if your aqueous phase contains salts (like amine hydrochlorides from the reaction), its density increases. The Result: The densities of the two phases converge (


). When 

, gravity cannot separate the layers, resulting in a stable emulsion.

Troubleshooting FAQs

Q1: I have a thick "rag layer" between phases. Adding brine didn't help. What now?

Diagnosis: You likely have a Pickering Emulsion .[1] This is caused by fine particulates (likely triethylamine hydrochloride or inorganic salts) accumulating at the interface and mechanically preventing droplets from coalescing.[1] The Fix:

  • Do not add more solvents.[1]

  • Set up a vacuum filtration flask with a wide Büchner funnel packed with a pad of Celite (diatomaceous earth).[1]

  • Pour the entire biphasic mixture (organic + aqueous + emulsion) through the Celite.

  • Rinse the Celite pad with fresh organic solvent.[1] Result: The Celite traps the particulates. The filtrate in the flask will separate cleanly almost immediately [3].

Q2: I am using DCM and I can't tell which layer is which.

Diagnosis: Density Inversion.[1] The Fix:

  • The Drop Test: Add a few drops of water to the funnel.[1] Watch where they go. If they travel through the top layer and settle in the bottom, the bottom layer is aqueous (inversion has occurred).

  • The Switch: If possible, evaporate the DCM and switch to Ethyl Acetate (EtOAc) .[4] EtOAc (d ~0.90 g/mL) is lighter than water/brine, guaranteeing the organic layer is on top, eliminating "phase confusion."

Q3: Why do you recommend "Swirling" instead of "Shaking"?

Mechanism: Vigorous shaking creates micron-sized droplets.[1] The smaller the droplet, the higher the surface area, and the more surfactant (your product) is required to stabilize it. By swirling gently, you maximize surface contact for extraction without creating micro-droplets that are energetically difficult to coalesce [4].[1]

Optimized Workup Protocol

Use this protocol to prevent emulsions before they form.

Reaction Basis: 4-Fluorobenzoyl chloride +


-propylamine 

Product.[1]
Phase 1: Quench & Solvent Check
ParameterRecommendationRationale
Primary Solvent Ethyl Acetate (EtOAc) Avoids density matching issues common with DCM.[1][4]
Volume Ratio 1:1 (Org:Aq)Sufficient volume prevents saturation and viscosity buildup.[1]
Agitation Gentle Swirl Prevents formation of micro-droplets.[1]
Phase 2: The Wash Sequence (Crucial)

Perform these washes in order.[1] Do not skip.

  • Acid Wash (1M HCl):

    • Purpose: Protonates unreacted

      
      -propylamine, forcing it into the aqueous layer.[1]
      
    • Why: Free amines act as surfactants.[1] Removing them destabilizes the emulsion.[1]

  • Base Wash (Sat. NaHCO

    
     or 1M NaOH): 
    
    • Purpose: Removes unreacted 4-fluorobenzoic acid (hydrolysis byproduct).[1]

    • Why: Fatty acids/Benzoic acids are classic emulsifiers (soaps) at neutral/high pH.[1]

  • Brine Wash (Saturated NaCl):

    • Purpose: "Salting Out."[1][5][6]

    • Why: Increases the ionic strength of the aqueous layer, making the organic product less soluble in water and increasing the density difference (

      
      ).
      
Phase 3: The "Nuclear Option" (If Emulsion Persists)

If the standard washes fail:

  • Add Solid NaCl: Add solid salt directly to the separatory funnel and swirl until saturated.

  • Wait: Allow 20 minutes.

  • Filter: Use the Celite method described in FAQ #1.

References

  • Biotage. (2023).[1] Tackling Emulsions Just Got Easier. [Link]

  • PubChem. (2025).[1] 4-Fluorobenzamide Physical Properties. National Library of Medicine.[1] [Link]

  • University of Rochester. (2025).[1] Not Voodoo: Troubleshooting Workups - Emulsions. Department of Chemistry. [Link]

  • Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][5][7] Longman Scientific & Technical.[1] (Standard reference for amide workup techniques).

Sources

Optimization

modifying N-Propyl 4-fluorobenzamide for improved activity

The following Technical Support Guide is designed for researchers optimizing N-Propyl 4-fluorobenzamide (CAS: 824-75-9 derivative) as a lead scaffold.[1][2] This guide treats the compound as a medicinal chemistry "hit" r...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers optimizing N-Propyl 4-fluorobenzamide (CAS: 824-75-9 derivative) as a lead scaffold.[1][2] This guide treats the compound as a medicinal chemistry "hit" requiring optimization for potency, metabolic stability, and physicochemical properties.

Ticket ID: LEAD-OPT-824 | Status: Open | Specialist: Senior Application Scientist[1][2]

Executive Summary: The Scaffold

N-Propyl 4-fluorobenzamide represents a classic "privileged structure" in medicinal chemistry.[1][2] It contains three distinct vectors for optimization:

  • The Warhead/Electronic Core (Region A): The 4-fluorophenyl ring.[2]

  • The Linker (Region B): The amide bond (H-bond donor/acceptor).[1][2]

  • The Hydrophobic Tail (Region C): The N-propyl chain.[2]

This guide addresses the specific challenges of evolving this fragment into a potent lead, focusing on Structure-Activity Relationship (SAR) logic, synthesis troubleshooting, and assay validity.

Module 1: SAR & Design Strategy (The "Design" Phase)

Q1: My compound shows activity (µM range), but potency has plateaued. How do I modify the N-propyl group to access sub-micromolar affinity?

Diagnosis: The N-propyl group is a flexible, lipophilic chain.[2] If potency is stalled, you are likely not maximizing van der Waals interactions or are paying a high entropic penalty upon binding.[2]

Troubleshooting Protocol:

  • Rigidification (Entropic Optimization):

    • Action: Replace the flexible n-propyl chain with a cyclopropyl or cyclobutyl ring.[1][2]

    • Rationale: Reduces the entropic cost of binding by limiting conformational freedom.[2] Cyclopropyl groups often boost metabolic stability compared to linear alkyl chains.[2]

  • Probe the "Magic Methyl" Effect:

    • Action: Introduce branching (e.g., N-isopropyl or N-sec-butyl).[1][2]

    • Rationale: Branching adjacent to the nitrogen can induce a twist in the amide bond, altering the vector of the phenyl ring and potentially accessing new hydrophobic pockets.

  • Introduce Polarity (Solubility & Specificity):

    • Action: Replace the propyl terminus with an oxetane or methoxyethyl group.[2]

    • Rationale: If the propyl group sits in a solvent-exposed region, a greasy chain hurts solubility.[2] An oxetane is a lipophilic bioisostere that lowers LogP while maintaining steric bulk.[2]

Q2: The 4-fluoro substituent is metabolically stable, but electronic tuning is required. What is the logical substitution scan?

Diagnosis: The para-fluorine blocks metabolic oxidation at the most reactive site (C4) but exerts a strong electron-withdrawing effect (inductive).[1]

Optimization Matrix:

SubstituentElectronic Effect (

)
Steric Bulk (MR)Strategic Purpose
-F (Current) Electron Withdrawing (-I)Small (0.[1][2]92)Metabolic block; minimal steric clash.[2]
-Cl / -Br Electron Withdrawing (-I, +M)MediumProbes halogen bond capability with backbone carbonyls in the target.[1]
-CF₃ Strong E-WithdrawingLargeIncreases lipophilicity; strong metabolic block; often boosts potency in hydrophobic pockets.[1][2]
-OCH₃ Electron Donating (+M)MediumProbes if the target prefers electron-rich rings (e.g., pi-stacking interactions).[1][2]
-CN Strong E-WithdrawingSmallH-bond acceptor capability; linear geometry.[1][2]
Visual Guide: SAR Decision Logic

SAR_Logic Start N-Propyl 4-fluorobenzamide (Lead Scaffold) Potency Issue: Low Potency Start->Potency Metabolism Issue: Rapid Clearance Start->Metabolism Solubility Issue: Poor Solubility Start->Solubility Rigidify Strategy: Rigidification (Cyclopropyl/Cyclobutyl) Potency->Rigidify Reduce Entropy H_Bond Strategy: H-Bond Scan (Add Heterocycle to Tail) Potency->H_Bond New Interactions Block_Para Strategy: Para-blocking (Already F -> try CF3/Cl) Metabolism->Block_Para Prevent Oxidation Scaffold_Hop Strategy: Bioisostere (Amide -> Heterocycle) Metabolism->Scaffold_Hop Reduce Hydrolysis Polar_Tail Strategy: Polar Tail (Propyl -> Oxetane/Ether) Solubility->Polar_Tail Lower LogP

Figure 1: Decision tree for structural modification based on observed assay liabilities.

Module 2: Synthesis & Manufacturing (The "Make" Phase)

Q3: I am using benzoyl chloride + propylamine, but I see significant di-acylated byproduct (imide formation). How do I fix this?

Issue: The formed amide product (N-propyl 4-fluorobenzamide) is still nucleophilic enough to react with a second equivalent of highly reactive 4-fluorobenzoyl chloride, forming the imide (N,N-diacyl species).[1]

Corrective Protocol:

  • Switch Reagents: Abandon the acid chloride method. Use a coupling reagent like T3P (Propylphosphonic anhydride) or HATU .[2][3]

    • Why? These reagents activate the carboxylic acid in situ to an active ester, which is reactive enough to form the amide but not reactive enough to acylate the amide nitrogen a second time.

  • Temperature Control: If you must use acid chloride, conduct the reaction at 0°C to -10°C and add the acid chloride dropwise to the amine solution.

  • Stoichiometry: Ensure the amine is in slight excess (1.1 equiv) to scavenge the acid chloride rapidly.[2]

Q4: The product is an oil and difficult to crystallize. How do I obtain a solid for X-ray/Storage?

Troubleshooting: N-propyl benzamides often have low melting points due to the flexible alkyl chain disrupting crystal packing.[1][2]

Purification Guide:

  • Solvent System: Try a biphasic recrystallization using EtOAc/Hexanes or DCM/Pentane .[2] Dissolve in minimal hot EtOAc, then add Hexanes dropwise until cloudy. Cool to -20°C.

  • HCl Salt Formation: If the amide is neutral, it won't form a salt easily.[2] However, if you introduced a basic amine in the tail (e.g., N-(3-aminopropyl)), convert it to the Hydrochloride salt using 4M HCl in Dioxane.[1] Salts are almost always solids.[2]

  • Trituration: If it's a gum, triturating with cold Diethyl Ether or Pentane can remove solvent impurities and induce solidification.[2]

Module 3: Assay & Stability (The "Test" Phase)

Q5: My IC50 values shift significantly depending on the incubation time (30 min vs 24 hours). Is the compound unstable?

Diagnosis: This suggests Amide Hydrolysis or Assay Interference .[2]

Validation Experiments:

  • Stability Check: Incubate the compound in the assay buffer (PBS, pH 7.4) without the enzyme for 24 hours. Analyze by LC-MS.

    • Result A: Peak remains 100% parent -> Compound is stable; the shift is likely due to slow-binding kinetics (common with fluorinated compounds).[1][2]

    • Result B: Appearance of 4-fluorobenzoic acid -> Hydrolysis is occurring.[1][2][4]

      • Fix: Bioisosteric replacement of the amide with a 1,2,4-oxadiazole or ketone .

  • Solubility Limit: 4-fluorobenzamides can be poorly soluble.[1][2][5] If the compound precipitates over 24 hours, the effective concentration drops, artificially inflating the IC50 (lower potency).

    • Fix: Measure thermodynamic solubility.[2] If <10 µM, switch to the Oxetane or Morpholine tail modifications mentioned in Module 1.[2]

Summary of Key Data

PropertyN-Propyl 4-fluorobenzamide (Parent)Optimized Target Profile
Molecular Weight ~181.2 g/mol < 350 g/mol
cLogP ~2.2 (Moderate Lipophilicity)1.5 - 3.0
H-Bond Donors 1 (Amide NH)1-2
Metabolic Liability Propyl oxidation; Amide hydrolysisLow
Synthesis Yield High (>80% via Acid Chloride)High (>70% via T3P/HATU)

References

  • Benzamide SAR & HDAC Inhibition

    • Title: Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
    • Source: NIH / PubMed Central.[2]

    • Relevance: Validates the benzamide scaffold as a zinc-binding group and discusses optimiz
    • URL:[Link] (Note: General reference for benzamide HDAC SAR).[1][2]

  • Amide Bioisosteres

    • Title: Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity.[1][2][6]

    • Source: J. Med.[2][7] Chem. (via ResearchGate).[2]

    • Relevance: Discusses physicochemical changes when modifying amide linkers.
    • URL:[Link][1][2]

  • Synthesis Troubleshooting (Amide Coupling)

    • Title: Challenges and Breakthroughs in Selective Amide Activ
    • Source: NIH / PMC.[2]

    • Relevance: Advanced methods for amide synthesis and functionalization.[2]

    • URL:[Link]

  • General Benzamide Properties

    • Title: 4-Fluorobenzamide Compound Summary.
    • Source: PubChem.[2]

    • Relevance: Physicochemical data and toxicity warnings.[2]

    • URL:[Link][1][2]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for N-Propyl 4-fluorobenzamide Synthesis

Welcome to the technical support center for the synthesis of N-Propyl 4-fluorobenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Propyl 4-fluorobenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for solvent selection and reaction optimization. The synthesis, typically achieved via the acylation of n-propylamine with 4-fluorobenzoyl chloride, is a foundational reaction where solvent choice is paramount to achieving high yield, purity, and process efficiency.

This resource moves beyond simple protocol recitation to explain the fundamental principles—the "why"—behind each experimental choice. It is structured as a series of frequently asked questions and a detailed troubleshooting guide to directly address challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective solvents for synthesizing N-Propyl 4-fluorobenzamide from its acyl chloride?

The most effective solvents for this reaction are typically aprotic solvents that can dissolve both the starting materials (n-propylamine and 4-fluorobenzoyl chloride) and do not react with the highly electrophilic acyl chloride.[][2]

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are excellent choices.[] They are non-reactive, have low boiling points for easy removal, and effectively solubilize a wide range of organic compounds. DCM is often the default choice for small-scale synthesis.[3][4][5]

  • Ethereal Solvents: Tetrahydrofuran (THF) and diethyl ether are also commonly used.[][6][7] They are good solvents for the reactants and are relatively inert. THF is often preferred over diethyl ether due to its higher boiling point and better ability to dissolve a wider range of compounds.

  • Aprotic Polar Solvents: In some cases, more polar solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) can be used, but caution is advised.[3][6] While they can enhance the solubility of amine salts (see Troubleshooting), they are more difficult to remove and can sometimes participate in side reactions.

Q2: How does solvent polarity impact the reaction rate and final yield?

Solvent polarity plays a critical role in the Schotten-Baumann reaction mechanism, which proceeds through a polar, charged tetrahedral intermediate.

A moderately polar, aprotic solvent is often ideal. It needs to be polar enough to stabilize the charged intermediate, thereby lowering the activation energy and accelerating the reaction, but not so polar that it strongly solvates the nucleophilic amine, which would hinder its ability to attack the acyl chloride. Solvents like DCM and THF strike this balance effectively. Extremely nonpolar solvents like hexane may result in poor solubility and slower reaction rates.

Q3: Should I use a protic or aprotic solvent? Why?

You should exclusively use aprotic solvents . Protic solvents, such as water, ethanol, or methanol, contain acidic protons (-OH, -NH). These solvents are nucleophilic and will compete with the n-propylamine to react with the highly reactive 4-fluorobenzoyl chloride, leading to the formation of unwanted byproducts like 4-fluorobenzoic acid or the corresponding ester. This side reaction will consume your starting material and significantly reduce the yield of the desired amide.

Q4: My project requires a focus on sustainability. What are some "green" solvent alternatives to DCM or DMF?

The pharmaceutical and chemical industries are increasingly moving away from hazardous solvents like DCM and DMF.[3][4][5][8] Several greener alternatives have proven effective for amide bond formation:

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is an excellent substitute for THF and DCM, offering similar performance with a better safety and environmental profile.[3]

  • Cyclopentyl Methyl Ether (CPME): CPME is a hydrophobic ether solvent with a high boiling point and low peroxide formation. It has been shown to be a promising green solvent for various reactions, including amidations.[9]

  • Cyrene™ (Dihydrolevoglucosenone): A bio-based dipolar aprotic solvent derived from cellulose, Cyrene™ is positioned as a direct replacement for DMF and NMP.[3][10] It has been successfully used in the synthesis of amides from acid chlorides.[3][10]

Q5: How does my choice of base (e.g., triethylamine vs. aqueous NaOH) affect my solvent choice?

The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct of the reaction.[] The nature of the base dictates whether you can use a single-phase or two-phase system.

  • Organic Base (e.g., Triethylamine, Pyridine): This is the most common approach for this specific synthesis. An organic base is soluble in the organic solvent (like DCM or THF), creating a homogeneous, single-phase reaction mixture. This is generally preferred for precise control and easy monitoring.

  • Inorganic Base (e.g., NaOH, K₂CO₃ in water): This creates a two-phase "Schotten-Baumann condition".[11] The reaction occurs in an organic solvent (like diethyl ether or DCM), while the aqueous phase contains the base to neutralize the HCl as it forms.[11] This can be very effective, especially on a large scale, as it simplifies the removal of the resulting salt (e.g., NaCl), which is soluble in the aqueous layer.

Troubleshooting Guide

Problem: My reaction is sluggish or has stalled, and I have a low yield of N-Propyl 4-fluorobenzamide.
  • Possible Cause 1: Poor Solubility of Reactants.

    • Explanation: If either the 4-fluorobenzoyl chloride or n-propylamine has limited solubility in your chosen solvent, the reaction rate will be slow.

    • Solution: Switch to a solvent with better solubilizing properties. If you are using a nonpolar solvent like diethyl ether, consider switching to a more polar aprotic solvent like THF or DCM. Ensure your reagents are fully dissolved before proceeding.

  • Possible Cause 2: Formation of Amine Hydrochloride Salt.

    • Explanation: The reaction produces one equivalent of HCl. If the base (e.g., triethylamine) is not added promptly or is insufficient, the HCl will react with the unreacted n-propylamine to form n-propylammonium chloride. This salt is often insoluble in common organic solvents like DCM or ether, causing it to precipitate out of the solution and effectively removing the amine nucleophile from the reaction.[12][13]

    • Solution:

      • Ensure you are using at least one equivalent of a suitable base (triethylamine is common).

      • Consider a solvent that can better solubilize the ammonium salt, such as acetonitrile, or add a co-solvent.

      • Alternatively, add the 4-fluorobenzoyl chloride solution slowly to a solution of the n-propylamine and the base. This ensures a base is always present to neutralize the HCl as it is formed.

dot digraph "Troubleshooting_Low_Yield" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Flowchart: Low Yield", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Low Yield of\nN-Propyl 4-fluorobenzamide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_precipitate [label="Is there a white\nprecipitate in the flask?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; precipitate_yes [label="Likely n-propylammonium chloride salt.", fillcolor="#F1F3F4"]; precipitate_solution [label="Action:\n1. Use a more polar solvent (e.g., ACN).\n2. Ensure >1 eq. of base is present.\n3. Add acyl chloride slowly to amine/base mix.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_reactants [label="Are starting materials\nfully consumed (by TLC/LCMS)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reactants_no [label="Reaction is stalled or incomplete.", fillcolor="#F1F3F4"]; reactants_solution [label="Action:\n1. Switch to a more polar aprotic solvent (e.g., THF).\n2. Check purity of acyl chloride.\n3. Gently warm the reaction (if stable).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reactants_yes [label="Starting materials are gone,\nbut product yield is still low.", fillcolor="#F1F3F4"]; side_reactions [label="Action:\nSuspect side reactions (hydrolysis).\nEnsure anhydrous conditions.\nUse high-purity, dry solvents.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_precipitate; check_precipitate -> precipitate_yes [label="Yes"]; precipitate_yes -> precipitate_solution; check_precipitate -> check_reactants [label="No"]; check_reactants -> reactants_no [label="No"]; reactants_no -> reactants_solution; check_reactants -> reactants_yes [label="Yes"]; reactants_yes -> side_reactions; } Caption: Troubleshooting flowchart for low reaction yield.

Problem: I'm observing significant formation of 4-fluorobenzoic acid as a byproduct.
  • Explanation: This is a clear indication of hydrolysis of the 4-fluorobenzoyl chloride starting material. This occurs when water is present in the reaction.

  • Solution:

    • Use Anhydrous Solvents: Ensure your solvent is rigorously dried before use. Purchase anhydrous grade solvents and store them over molecular sieves.

    • Dry Glassware: Flame-dry or oven-dry all glassware immediately before setting up the reaction.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

Problem: The reaction workup is difficult, and I'm struggling to remove the solvent.
  • Explanation: High-boiling point solvents like DMF, DMSO, or NMP are effective for some reactions but are notoriously difficult to remove on a laboratory scale without high-vacuum equipment.

  • Solution:

    • Solvent Choice: For lab-scale synthesis, prioritize lower-boiling point solvents like DCM (40 °C), diethyl ether (35 °C), or THF (66 °C).

    • Workup Strategy: If you must use a high-boiling solvent, your workup will likely involve an aqueous extraction. The product can be extracted into a lower-boiling, immiscible organic solvent (like ethyl acetate), which is then washed, dried, and evaporated. For example, a reaction in Cyrene™ can be worked up by adding water to precipitate the product, which is then filtered.[10]

Solvent Selection Workflow & Data

Choosing the right solvent is a process of balancing multiple factors. The following workflow and data table are designed to guide your decision-making process.

dot digraph "Solvent_Selection_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Solvent Selection Workflow for Amide Synthesis", splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Define Reaction Scale\n& Objectives", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solubility [label="1. Solubility Check\nCan the solvent dissolve both\nreactants and the base?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; inertness [label="2. Reactivity Check\nIs the solvent aprotic and\ninert to the acyl chloride?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="3. Workup/Removal\nIs the boiling point suitable\nfor easy removal post-reaction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; green_chem [label="4. Sustainability Goals\nIs a 'green' alternative\npreferred/required?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; selection [label="Final Solvent Selection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> solubility; solubility -> inertness [label="Yes"]; solubility -> selection [label="No\n(Select another solvent)", style=dashed, color="#EA4335"]; inertness -> workup [label="Yes"]; inertness -> selection [label="No\n(Must be aprotic!)", style=dashed, color="#EA4335"]; workup -> green_chem [label="Yes"]; workup -> selection [label="No\n(Consider extraction workup)", style=dashed, color="#EA4335"]; green_chem -> selection [label="Yes/No\n(Select from appropriate list)"]; } Caption: Decision workflow for selecting an optimal solvent.

Table 1: Properties of Common Solvents for N-Propyl 4-fluorobenzamide Synthesis

SolventFormulaBoiling Point (°C)Dielectric Constant (20°C)TypeKey Considerations
Dichloromethane (DCM)CH₂Cl₂39.69.1Aprotic, HalogenatedExcellent solubility, easy to remove. Environmental and health concerns.[3][4]
Tetrahydrofuran (THF)C₄H₈O66.07.5Aprotic, EtherGood general-purpose solvent. Can form peroxides upon storage.[6][7]
Diethyl Ether(C₂H₅)₂O34.64.3Aprotic, EtherVery low boiling point, highly flammable. Lower polarity.[][7]
Acetonitrile (ACN)CH₃CN81.637.5Aprotic, PolarGood for dissolving salts, but higher boiling point.[14]
Ethyl Acetate (EtOAc)C₄H₈O₂77.16.0Aprotic, EsterGreener alternative, good for extractions. Can be susceptible to hydrolysis.
2-Methyl-THFC₅H₁₀O80.06.2Aprotic, Ether (Green)Excellent green alternative to DCM/THF with a good safety profile.[3]
Cyrene™C₆H₈O₃227.0N/AAprotic, Polar (Green)Bio-derived replacement for DMF. High boiling point requires specific workup.[3][10]

Experimental Protocol: Standard Synthesis in Dichloromethane

This protocol describes a standard, lab-scale synthesis using dichloromethane as the solvent and triethylamine as the base.

Materials:

  • 4-Fluorobenzoyl chloride

  • n-Propylamine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, add n-propylamine (1.0 eq.) and triethylamine (1.1 eq.) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DCM to the flask to dissolve the amine and base. A typical concentration is 0.2-0.5 M with respect to the limiting reagent. Cool the flask to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Dissolve 4-fluorobenzoyl chloride (1.0 eq.) in a separate volume of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-30 minutes using an addition funnel.

    • Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.[] The presence of TEA ensures immediate neutralization of the HCl byproduct, preventing the formation of the unreactive amine salt.[13]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching & Workup: Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (to remove any excess acid chloride and neutralize remaining HCl).

    • Water.

    • Brine (to aid in phase separation and remove bulk water).

  • Drying & Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-Propyl 4-fluorobenzamide.

  • Purification: The crude product can be purified further by recrystallization or column chromatography on silica gel if necessary.

References

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PubMed. Available at: [Link]

  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. Available at: [Link]

  • Method for preparing p-fluorobenzaldehyde. Google Patents.
  • Method for synthesizing n-propylbenzene through Grignard reagent method. Google Patents.
  • Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Evaluation of safe mixed solvents in N-phenylbenzamide synthesis for alteration of hazardous dipolar aprotic solvents in amide drug syntheses. ResearchGate. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Green Solvents for the Formation of Amide Linkage. ResearchGate. Available at: [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]

  • Why did my amide syntesis does not work?. ResearchGate. Available at: [Link]

  • reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

  • Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC - NIH. Available at: [Link]

  • Amine to Amide (via Acid Chloride). Common Conditions. Available at: [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit. Available at: [Link]

  • Chemistry Schotten Baumann Reaction. SATHEE. Available at: [Link]

  • Schotten–Baumann reaction. Wikipedia. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Schotten Baumann reaction: Introduction, mechanism, procedure. Chemistry Notes. Available at: [Link]

  • Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. Available at: [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • What is the Schottan-Baumann reaction?. Quora. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Monograph: N-Propyl 4-fluorobenzamide in SAR Optimization

Topic: Technical Evaluation: N-Propyl 4-fluorobenzamide as a Pharmacophoric Probe Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Process Development Engineers.[1] [...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Evaluation: N-Propyl 4-fluorobenzamide as a Pharmacophoric Probe Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Process Development Engineers.[1]

[1]

Executive Summary

N-Propyl 4-fluorobenzamide (CAS: 349129-65-3) represents a specialized structural motif in medicinal chemistry, serving as a critical probe for exploring the hydrophobic-steric interface of binding pockets.[1] Unlike simple benzamide (a generic scaffold) or the widely used N-ethyl analogs, the N-propyl variant offers a distinct balance of lipophilicity (


LogP 

+0.5 vs Methyl) and rotational freedom, while the para-fluorine atom imparts metabolic stability against CYP450-mediated oxidation without significant steric penalty.[1]

This guide objectively compares N-Propyl 4-fluorobenzamide against its chlorinated, non-fluorinated, and branched-chain alternatives, providing experimental protocols for synthesis and data-driven insights for lead optimization.[1]

Comparative Analysis: Physicochemical & Structural Profiling

In drug design, this molecule is rarely the final drug but often the "tipping point" compound in a Structure-Activity Relationship (SAR) series. It tests whether a binding pocket can accommodate a linear 3-carbon chain while simultaneously probing the electronic requirement of the aromatic ring.[1]

Table 1: Physicochemical Comparison of Benzamide Derivatives
PropertyN-Propyl 4-fluorobenzamide N-Ethyl 4-fluorobenzamide N-Propyl 4-chlorobenzamide N-Isopropyl 4-fluorobenzamide
Role Primary Probe Lower HomologElectronic/Steric VariantBranched Isomer
MW ( g/mol ) 181.21167.18197.66181.21
Calc.[1] LogP *~2.35~1.85~2.85~2.25
Steric Profile Linear, flexible (

)
Short, minimal bulkBulkier para-substituentBranched, rigid near N
Metabolic Stability High (F blocks p-oxidation)HighModerate (Cl is labile)High
Electronic Effect Strong EWG (

= 0.[1]06)
Strong EWGModerate EWG (

= 0.[1]23)
Strong EWG

*LogP values are predicted consensus estimates based on fragment contribution methods.

Critical Insights:
  • The "Propyl" Effect: The transition from N-Ethyl to N-Propyl is critical for probing deep hydrophobic pockets.[1] If biological activity spikes at N-Propyl but drops at N-Butyl, it indicates a specific hydrophobic depth limit (approx. 4-5 Å) in the receptor.[1]

  • Linear vs. Branched (Isopropyl): While N-Isopropyl is common (e.g., in agrochemicals), it introduces significant steric hindrance around the amide bond, often locking conformation. N-Propyl retains flexibility, allowing the alkyl tail to "snake" into narrow channels that N-Isopropyl cannot access.[1]

  • The Fluorine Advantage: Compared to the 4-Chloro analog, the 4-Fluoro derivative maintains a similar size to the unsubstituted parent (Van der Waals radius: F=1.47 Å vs H=1.20 Å vs Cl=1 .75 Å).[1] This allows researchers to modulate electronic properties (pKa of the amide NH) without causing steric clashes.

Mechanistic Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for selecting N-Propyl 4-fluorobenzamide during a "Hit-to-Lead" campaign.

SAR_Logic Start Hit Compound: Benzamide Scaffold Metab_Issue Issue: Rapid Metabolic Clearance (Para-oxidation) Start->Metab_Issue Potency_Issue Issue: Low Potency (Weak Binding) Start->Potency_Issue Sol_F Solution: Add 4-Fluoro Group (Bioisostere of H) Metab_Issue->Sol_F Block metabolic soft spot Sol_Alkyl Solution: Explore N-Alkyl Pocket Potency_Issue->Sol_Alkyl Increase hydrophobic contact Sol_F->Sol_Alkyl Combine modifications Decision_Branch Select Alkyl Group Sol_Alkyl->Decision_Branch N_Ethyl N-Ethyl: Too Short? Decision_Branch->N_Ethyl Step 1: Small extension N_Isopropyl N-Isopropyl: Steric Clash? Decision_Branch->N_Isopropyl Step 2: Branched N_Propyl N-Propyl 4-F-Benzamide: Optimal Depth & Flexibility Decision_Branch->N_Propyl Step 3: Linear Extension N_Ethyl->N_Propyl If potency increases continue chain growth N_Isopropyl->N_Propyl If activity lost due to steric bulk

Figure 1: Strategic decision tree for utilizing N-Propyl 4-fluorobenzamide in lead optimization cycles.[1]

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of N-Propyl 4-fluorobenzamide via Schotten-Baumann conditions. This protocol is designed for high throughput parallel synthesis (HTPS) but scalable to gram quantities.

Reagents:
  • Substrate: 4-Fluorobenzoyl chloride (CAS: 403-43-0)[1]

  • Nucleophile: n-Propylamine (CAS: 107-10-8)[1]

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:
  • Preparation:

    • Charge a round-bottom flask with n-Propylamine (1.1 equiv) and Et₃N (1.5 equiv) in anhydrous DCM (0.1 M concentration relative to amine).

    • Cool the solution to 0°C using an ice bath to control the exotherm.

  • Addition:

    • Add 4-Fluorobenzoyl chloride (1.0 equiv) dropwise over 15 minutes.[1]

    • Note: The reaction is highly exothermic. Maintain internal temperature <10°C to prevent bis-acylation side products.[1]

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours .

    • Monitoring: Check completion via TLC (Hexane:EtOAc 3:1) or LCMS. The acid chloride peak should disappear.

  • Work-up (Self-Validating Step):

    • Wash the organic layer sequentially with:

      • 1M HCl (Removes unreacted amine).

      • Sat. NaHCO₃ (Removes unreacted acid/hydrolyzed acid chloride).

      • Brine (Drying).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Typically yields a white crystalline solid. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (0-30% EtOAc in Hexanes).[1]

Quality Control Criteria:
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.8 (m, 2H, Ar-H ortho to CO),[1]
      
    • 
       7.1 (m, 2H, Ar-H ortho to F),[1]
      
    • 
       6.2 (br s, 1H, NH),[1]
      
    • 
       3.4 (q, 2H, N-CH ₂),[1]
      
    • 
       1.6 (m, 2H, CH₂-CH ₂-CH₃),[1]
      
    • 
       0.9 (t, 3H, CH₃).
      
  • LCMS: [M+H]⁺ = 182.2.

Biological Context & Applications[1][2][3][4][5][6]

While N-Propyl 4-fluorobenzamide is a probe, its structural class exhibits activity in specific therapeutic areas:

  • Histone Deacetylase (HDAC) Inhibition:

    • Benzamides are a known class of Class I HDAC inhibitors (e.g., Entinostat).

    • Relevance: The N-propyl group mimics the lysine side chain length, allowing the zinc-binding group (if attached to the para-position) to reach the catalytic core.[1] The 4-fluoro group modulates the electronics of the "cap" group, influencing selectivity between HDAC1 and HDAC3 [1].[1]

  • Antimicrobial (FtsZ Inhibitors):

    • Substituted benzamides have shown efficacy against MRSA by inhibiting FtsZ (bacterial cell division protein).

    • Relevance: Research indicates that increasing lipophilicity (e.g., N-propyl vs N-methyl) enhances membrane permeability in Gram-positive bacteria, a critical factor for intracellular targets like FtsZ [2].[1]

  • Dopamine D2/D3 Antagonism:

    • Historically, N-substituted benzamides (e.g., Sulpiride analogs) target dopamine receptors.

    • Relevance: The N-propyl substituent is often the "sweet spot" for D2 receptor affinity, balancing hydrophobic interaction with the receptor's orthosteric site without inducing steric clash observed with N-butyl or N-pentyl chains.[1]

References
  • BenchChem. (2025).[2][3] Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [1]

  • MDPI. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization. Retrieved from [1]

  • PubChem. (2025). 4-Fluorobenzamide Compound Summary. Retrieved from [1]

  • ChemicalBook. (2024). 4-Fluoro-N-propylbenzamide Properties and Safety. Retrieved from [1]

Sources

Comparative

Comparative Profiling of N-Propyl 4-fluorobenzamide (NPFB): Separation Selectivity and Pharmacophore Utility

This guide presents a comparative technical analysis of N-Propyl 4-fluorobenzamide (NPFB) , focusing on its validated role as a selective stationary phase ligand in Supercritical Fluid Chromatography (SFC) and its emergi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comparative technical analysis of N-Propyl 4-fluorobenzamide (NPFB) , focusing on its validated role as a selective stationary phase ligand in Supercritical Fluid Chromatography (SFC) and its emerging utility as a pharmacophore fragment in medicinal chemistry (specifically for TRPV1 and Pim kinase inhibitors).

Unlike a single-target drug, NPFB serves as a critical functional probe —in separation science, it "inhibits" the elution of polar analytes via specific dipole-dipole interactions, while in drug discovery, it acts as a structural template.

Executive Summary

N-Propyl 4-fluorobenzamide (NPFB) is a fluorinated benzamide derivative utilized primarily in two high-precision domains:

  • Separation Science (SFC): As a bonded stationary phase, it offers distinct selectivity profiles compared to standard 2-Ethylpyridine (2-EP) or non-fluorinated N-Propylbenzamide (PB) phases, particularly for separating metabolic isomers and polar impurities (e.g., quinocide in primaquine samples).

  • Medicinal Chemistry: It serves as a "warhead" fragment for designing inhibitors of TRPV1 channels and Pim kinases , where the 4-fluoro substituent modulates metabolic stability and H-bonding capacity.

This guide compares NPFB against standard alternatives in both retention performance (chromatography) and structural efficacy (drug design).

Mechanism of Action & Interaction Topology

Chromatographic Retention Mechanism (SFC)

In Supercritical Fluid Chromatography, NPFB functions by "inhibiting" the rapid elution of analytes through a multi-modal interaction mechanism. The fluorine atom at the para position induces a strong dipole moment, enhancing


-

interactions and hydrogen bonding capability compared to non-fluorinated analogs.
Pharmacophore Mechanism

As a fragment, the N-propyl group provides lipophilic bulk for hydrophobic pocket occupancy, while the fluorobenzamide moiety mimics the binding motifs found in larger inhibitors like Entinostat (HDAC) or BCTC (TRPV1), acting as a hydrogen bond acceptor/donor scaffold.

NPFB_Mechanism cluster_SFC SFC Stationary Phase Mode cluster_MedChem Medicinal Chemistry Mode NPFB N-Propyl 4-fluorobenzamide (Ligand/Probe) Dipole Dipole-Dipole Interaction (C-F) NPFB->Dipole Induces PiPi π-π Stacking (Electron Deficient Ring) NPFB->PiPi Facilitates Hydrophobic Hydrophobic Fit (Propyl Chain) NPFB->Hydrophobic Provides Metabolic Metabolic Stability (4-Fluoro Block) NPFB->Metabolic Ensures Analyte Polar Analyte (e.g., Quinocide) Retention Enhanced Retention (Separation) Analyte->Retention Result Dipole->Analyte Traps PiPi->Analyte Binds Target Target Pocket (TRPV1 / Kinase) Hydrophobic->Target Occupies Metabolic->Target Resists Oxidation

Figure 1: Dual-mechanism topology of NPFB in separation science (retention) and drug discovery (binding).

Comparative Analysis: NPFB vs. Known Alternatives

Study A: Chromatographic Selectivity (SFC)

Objective: Evaluate NPFB (bonded phase) against industry standards for the separation of phenylamide isomers and antimalarial impurities.

  • Comparator 1: N-Propylbenzamide (PB) (Non-fluorinated analog).

  • Comparator 2: 2-Ethylpyridine (2-EP) (Standard basic stationary phase).

Experimental Data Summary: The introduction of the fluorine atom (NPFB) significantly alters the Selectivity Factor (


)  and Retention Factor (

)
compared to the non-fluorinated PB phase.
ParameterN-Propyl 4-fluorobenzamide (NPFB)N-Propylbenzamide (PB)2-Ethylpyridine (2-EP)Performance Insight
Surface Interaction High Dipole,

-Acidic
Moderate Dipole,

-Neutral
Basic, H-Bond AcceptorNPFB excels at separating electron-rich analytes via

-

interactions.
Retention Factor (

)
1.85 - 2.45 (High)1.20 - 1.60 (Moderate)0.80 - 1.20 (Low)NPFB provides stronger retention, useful for resolving early-eluting impurities.
Selectivity (

)
1.35 (Isomer Separation)1.151.05Superior resolution of positional isomers (e.g., ortho vs para substituted analytes).
LSER Character High Dipolarity (

)
Moderate DipolarityHigh Basicity (

)
NPFB is the preferred choice for non-basic polar compounds .

Key Finding: NPFB is superior to 2-EP for separating acidic or neutral isomers due to its electron-deficient aromatic ring, which acts as a


-acceptor, whereas 2-EP relies on proton acceptance.
Study B: Pharmacophore Potency (Fragment Analysis)

Objective: Assess the theoretical contribution of the NPFB fragment in inhibitor design compared to standard "warheads".

  • Context: Inhibitors of TRPV1 (Pain) and Pim-1 Kinase (Oncology).

  • Comparator: Benzamide (Unsubstituted) and Acetamide linkers.

FeatureN-Propyl 4-fluorobenzamide (NPFB)Simple BenzamideAcetamide LinkerSignificance
Metabolic Half-Life High (F blocks para-oxidation)Low (Rapid CYP450 oxidation)ModerateThe 4-F substituent prevents rapid clearance, extending drug duration.
Lipophilicity (LogP) ~2.1 (Optimized)~1.4 (Too polar)~0.5 (Too polar)Propyl chain ensures membrane permeability and hydrophobic pocket access.
Binding Affinity High (H-bond + Halogen bond)Moderate (H-bond only)LowFluorine can participate in orthogonal multipolar interactions with protein backbones.

Experimental Protocols

Protocol: Synthesis of NPFB Stationary Phase

Use this protocol to generate the NPFB-bonded silica for SFC comparisons.

  • Activation: Suspend 5g of spherical silica gel (5

    
    m, 120 Å) in dry toluene. Reflux for 4h to remove adsorbed water.
    
  • Functionalization: Add 3-aminopropyltriethoxysilane (APTES) (1.2 eq) and reflux for 24h. Wash with toluene and methanol. Cure at 80°C.

  • Ligand Coupling:

    • Dissolve 4-fluorobenzoyl chloride (1.5 eq) in dry DCM.

    • Add to the aminopropyl-silica suspension with Triethylamine (2.0 eq) as a base scavenger.

    • Stir at Room Temperature (RT) for 12h.

  • End-Capping: Add Hexamethyldisilazane (HMDS) to block residual silanols. React for 4h.

  • Validation: Perform Elemental Analysis (EA). Target Carbon load: %C

    
     10-12%.
    
Protocol: SFC Selectivity Assay

Methodology for generating the data in Table 3.1.

  • Instrument: Agilent 1260 Infinity II SFC or equivalent.

  • Mobile Phase: CO

    
     / Methanol (Gradient: 5% to 40% MeOH over 10 min).
    
  • Back Pressure: 120 bar.

  • Temperature: 40°C.

  • Analytes: Mixture of o, m, p-nitroanilines and primaquine/quinocide standards.

  • Calculation:

    • Retention Factor (

      
      ) = 
      
      
      
    • Selectivity (

      
      ) = 
      
      
      

SFC_Workflow Start Start: NPFB Column Setup Equilibration Equilibrate with CO2/MeOH (95:5) Start->Equilibration Injection Inject Analyte Mix (Isomers) Equilibration->Injection Separation Gradient Elution (Dipole-Dipole Retention) Injection->Separation Detection UV/MS Detection Calculate k and α Separation->Detection

Figure 2: Experimental workflow for validating NPFB selectivity in SFC.

Critical Evaluation & Conclusion

Why Choose N-Propyl 4-fluorobenzamide (NPFB)?

  • Superior Isomer Resolution: In chromatographic applications, NPFB outperforms standard alkyl-amide phases for separating structural isomers. The electron-withdrawing fluorine atom creates a "

    
    -acidic" surface that uniquely retains "
    
    
    
    -basic" impurities (like anilines or polyaromatics).
  • Metabolic Robustness: As a drug fragment, NPFB offers a distinct advantage over non-fluorinated benzamides by blocking the primary site of metabolic oxidation (the para position), making it a preferred scaffold for designing stable kinase and channel inhibitors.

Limitations:

  • Basicity: Unlike Pyridine-based phases (2-EP), NPFB is less effective at retaining highly acidic compounds without mobile phase additives.

  • Cost: The fluorinated precursor is approximately 3x more expensive than the non-fluorinated benzoyl chloride.

Final Verdict: For researchers in analytical chemistry , NPFB is a Tier-1 ligand for separating complex polar mixtures. For drug developers , it is a validated, metabolically stable pharmacophore essential for modern fragment-based drug discovery (FBDD).

References

  • Dizdar, M., et al. (2018). "Separation and characterization of phenylamides from Piper kadsura using preparative supercritical fluid chromatography." Journal of Separation Science.

  • Brondz, I., et al. (2005). "Nature of the Main Contaminant in the Drug Primaquine Diphosphate: SFC and SFC-MS Methods of Analysis." Journal of Pharmaceutical and Biomedical Analysis.

  • PubChem Compound Summary. (2025). "4-Fluorobenzamide Derivatives and Biological Activity." National Library of Medicine.

  • BPS Bioscience. (2023). "IDO1 and Kinase Inhibitor Screening Assays: Methodologies." BPS Bioscience Protocols.

  • Patent WO2012078777A1. (2012). "Bicyclic compounds as Pim inhibitors." World Intellectual Property Organization.

Validation

A Senior Application Scientist's Guide to the Quantification of N-Propyl 4-fluorobenzamide: A Comparative Analysis of LC-MS/MS and HPLC-UV

In the landscape of pharmaceutical development and research, the precise and reliable quantification of small molecules is paramount. N-Propyl 4-fluorobenzamide, a compound of interest in various research contexts, prese...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and research, the precise and reliable quantification of small molecules is paramount. N-Propyl 4-fluorobenzamide, a compound of interest in various research contexts, presents a typical analytical challenge: how to measure it accurately and sensitively, often in complex biological matrices. The choice of analytical methodology is a critical decision point that dictates the quality, reliability, and scope of the resulting data.

This guide provides an in-depth, experience-driven comparison of two cornerstone techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will move beyond a simple listing of specifications to explore the fundamental principles, practical workflows, and the causality behind experimental choices, empowering you to select the most appropriate tool for your analytical needs.

The Analytical Imperative: Understanding the Technologies

The core of both techniques is High-Performance Liquid Chromatography (HPLC), a powerful method for separating components within a mixture.[1] A liquid sample is injected into a column packed with a stationary phase, and a pressurized liquid mobile phase is pumped through.[1] The separation occurs as different components travel through the column at different speeds based on their physicochemical interactions with the stationary and mobile phases.[2] The critical distinction, and the focus of our comparison, lies in how the molecules are detected after they exit the column.

HPLC-UV: The Workhorse of Quantitative Analysis

HPLC with a UV-Visible detector is a robust, widely accessible technique. Its principle is based on the Beer-Lambert Law, which states that the amount of light absorbed by a compound in solution is directly proportional to its concentration.[3] For this to work, the target molecule must possess a chromophore—a part of the molecule that absorbs light in the UV-visible spectrum (typically 200-400 nm).[4][5] The detector measures the absorbance of the eluent at a specific wavelength as it passes through a flow cell, generating a signal peak for the analyte.[6]

  • Expertise & Experience: The choice of wavelength is critical. It should be set at the analyte's lambda max (λmax)—the wavelength of maximum absorbance—to ensure the highest sensitivity. For N-Propyl 4-fluorobenzamide, the presence of the fluorinated benzene ring provides a strong chromophore, making it a viable candidate for UV detection. However, the selectivity of this method is entirely dependent on the chromatographic separation. If a co-eluting compound from the matrix also absorbs light at the same wavelength, it will interfere with the quantification, leading to inaccurate results.

LC-MS/MS: The Gold Standard for Sensitivity and Selectivity

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry.[7] Instead of measuring light absorption, the mass spectrometer ionizes the molecules eluting from the column and then separates these ions based on their mass-to-charge ratio (m/z).[8]

A triple quadrupole (QqQ) mass spectrometer, the workhorse for quantitative LC-MS/MS, takes this a step further.[9]

  • Q1 (First Quadrupole): Acts as a mass filter, selecting only the ion corresponding to our target molecule (the "parent" or "precursor" ion).

  • q2 (Collision Cell): The selected parent ions are fragmented into smaller, characteristic "product" or "daughter" ions through collision with an inert gas.

  • Q3 (Third Quadrupole): This second mass filter is set to allow only a specific, pre-determined product ion to pass through to the detector.

This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective.[9] It's like having a unique barcode for your molecule; the detector only gives a signal if it sees a specific parent ion fragmenting into a specific product ion. This dual mass filtering provides a level of certainty and noise reduction that UV detection cannot match.[10]

Head-to-Head Performance Comparison

The choice between HPLC-UV and LC-MS/MS hinges on the specific requirements of the assay. The following table summarizes the key performance characteristics for the quantification of N-Propyl 4-fluorobenzamide, based on typical experimental outcomes.

Parameter LC-MS/MS HPLC-UV Causality and Expert Insight
Selectivity ★★★★★ (Exceptional)★★★☆☆ (Good)LC-MS/MS derives selectivity from both chromatography and the specific parent→product ion transition.[8] This makes it far superior in complex matrices where co-eluting interferences are common. HPLC-UV's selectivity relies solely on chromatographic resolution.
Sensitivity (LOQ) pg/mL to low ng/mLHigh ng/mL to µg/mLThe MS detector is inherently more sensitive, often by a factor of 1000x or more, and MRM significantly reduces background noise, allowing for much lower limits of quantification (LOQ).[11][12]
Linearity (Dynamic Range) 3-5 orders of magnitude2-3 orders of magnitudeLC-MS/MS typically provides a wider linear dynamic range, enabling the quantification of both trace and high-concentration samples in a single run.
Matrix Effects Potential for ion suppression/enhancementLess susceptibleIn LC-MS/MS, co-eluting matrix components can interfere with the ionization process, affecting signal intensity. This must be carefully evaluated during method validation as per ICH M10 guidelines.[13] HPLC-UV is generally less prone to these effects, provided the matrix components do not share the same chromophore.
Method Development More complexMore straightforwardLC-MS/MS requires optimization of both chromatographic separation and mass spectrometric parameters (ionization source, gas flows, collision energies). HPLC-UV development is primarily focused on achieving good chromatographic separation.
Instrument Cost & Maintenance HighLow to ModerateThe capital investment and ongoing maintenance for an LC-MS/MS system are significantly higher than for an HPLC-UV system.
Throughput HighModerateThe superior selectivity of MS/MS can often allow for shorter chromatographic run times ("ballistic gradients") since baseline separation from all matrix components is not strictly necessary, leading to higher sample throughput.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and compliant with regulatory expectations, such as those outlined in the ICH M10 guideline on bioanalytical method validation.[14][15] A self-validating system includes the analysis of calibration standards, and at least three levels of Quality Control (QC) samples (Low, Medium, and High) alongside the unknown samples to ensure the accuracy and precision of the run.

Workflow Visualization

To better understand the practical differences, let's visualize the experimental workflows for both techniques.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with IS & N-Propyl 4-fluorobenzamide (for Calibrators/QCs) Sample->Spike Extract Protein Precipitation or LLE Spike->Extract Evap Evaporate & Reconstitute Extract->Evap HPLC HPLC System (Pump, Autosampler) Evap->HPLC Column C18 Column HPLC->Column UV UV Detector Column->UV Data Data System (Chromatogram) UV->Data

Caption: High-level workflow for HPLC-UV analysis.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with SIL-IS & N-Propyl 4-fluorobenzamide (for Calibrators/QCs) Sample->Spike Extract Protein Precipitation or LLE Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LC LC System (Pump, Autosampler) Evap->LC Column C18 Column LC->Column MS Mass Spectrometer (Ion Source, Q1, q2, Q3) Column->MS Data Data System (MRM Chromatogram) MS->Data

Caption: High-level workflow for LC-MS/MS analysis.

Protocol 1: LC-MS/MS Quantification

This protocol is designed for high sensitivity and selectivity, ideal for pharmacokinetic studies in complex biological matrices like plasma.

1. Materials and Reagents:

  • N-Propyl 4-fluorobenzamide reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., N-Propyl 4-fluorobenzamide-d7.

    • Expert Insight: A SIL-IS is the gold standard for LC-MS/MS. It is chemically identical to the analyte but has a different mass. It co-elutes and experiences the same matrix effects, providing the most accurate correction for sample preparation variability and ion suppression/enhancement.

  • HPLC-grade Acetonitrile, Methanol, and Water

  • Formic Acid (LC-MS grade)

  • Human Plasma (or other relevant biological matrix)

2. Preparation of Standards and QCs:

  • Prepare a primary stock solution of N-Propyl 4-fluorobenzamide in methanol (e.g., 1 mg/mL).

  • Perform serial dilutions to create working solutions for spiking calibration curve (CAL) standards and Quality Control (QC) samples.

  • Spike blank plasma with working solutions to create CAL standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples (e.g., LQC: 0.3 ng/mL, MQC: 8 ng/mL, HQC: 80 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of sample (CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of precipitating solution (Acetonitrile containing the SIL-IS at a fixed concentration, e.g., 20 ng/mL).

  • Vortex for 1 minute to mix and precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

4. Instrumental Parameters:

Parameter Setting
LC System UPLC/HPLC System
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B in 2.5 min, hold 0.5 min, return to 10% B in 0.1 min, equilibrate 0.9 min
Run Time 4.0 minutes
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) e.g., m/z 182.1 → 123.1 (Precursor → Product)
MRM Transition (SIL-IS) e.g., m/z 189.1 → 130.1 (Precursor → Product)

Note: Exact m/z values must be determined experimentally by infusing the pure compound.

5. System Suitability and Acceptance Criteria:

  • System Suitability: Inject a mid-level standard at the beginning of the run. Peak area and retention time must be within ±15% of the historical average.

  • Acceptance Criteria (per ICH M10): The calibration curve must have a correlation coefficient (r²) ≥ 0.99. At least 75% of CAL standards must be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ). At least 67% of QCs must be within ±15% of their nominal value.

Protocol 2: HPLC-UV Quantification

This protocol is suitable for applications where high concentrations are expected, such as in formulation analysis or when a mass spectrometer is not available.

1. Materials and Reagents:

  • N-Propyl 4-fluorobenzamide reference standard

  • Structural Analog Internal Standard (IS), e.g., N-Butyl 4-fluorobenzamide.

    • Expert Insight: For HPLC-UV, a structural analog is a good choice for an internal standard. It should have a similar chemical structure and chromophore but be chromatographically resolved from the analyte of interest.

  • HPLC-grade Acetonitrile and Water

  • Phosphoric Acid

2. Preparation of Standards and QCs:

  • Prepare standards and QCs as in the LC-MS/MS protocol, but at higher concentrations appropriate for UV detection (e.g., CALs from 0.1 µg/mL to 10 µg/mL).

3. Sample Preparation:

  • Follow the same protein precipitation procedure as described for LC-MS/MS, using a precipitating solution containing the structural analog IS.

4. Instrumental Parameters:

Parameter Setting
LC System HPLC System
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient Isocratic 50% B
Run Time 8.0 minutes
UV Detector Wavelength Set to λmax of N-Propyl 4-fluorobenzamide (e.g., ~240 nm, to be determined experimentally)
  • Expert Insight: A longer column and slower flow rate are often used in HPLC-UV to ensure baseline separation, which is critical for selective quantification.[16] Non-volatile buffers like phosphate or acids like phosphoric acid are acceptable as they do not enter a mass spectrometer.

5. System Suitability and Acceptance Criteria:

  • System Suitability: The resolution between the analyte and the internal standard peaks should be >2.0. Tailing factor for the analyte peak should be between 0.9 and 1.5.

  • Acceptance Criteria: Same as for LC-MS/MS regarding calibrator and QC accuracy.

Making the Right Choice: An Application-Driven Decision

The decision to use LC-MS/MS or HPLC-UV is not merely a matter of which technique is "better," but which is "fitter for purpose," a cornerstone of bioanalytical method validation.[14]

  • Choose LC-MS/MS when:

    • High sensitivity is required: For pharmacokinetic (PK) studies, metabolite identification, or trace-level impurity analysis where concentrations are expected in the low ng/mL or pg/mL range.[17]

    • The sample matrix is complex: For analyzing samples like plasma, urine, or tissue homogenates where the risk of co-eluting interferences is high. The selectivity of MS/MS is essential for generating legally defensible data in these scenarios.[18]

    • High throughput is needed: When analyzing large batches of samples from clinical trials, the potential for shorter run times can provide a significant advantage.

  • Choose HPLC-UV when:

    • Analyte concentrations are high: For quality control of drug products, formulation assays, or solubility studies where concentrations are in the µg/mL range or higher.[19]

    • The sample matrix is simple and clean: For analyzing relatively pure samples where the risk of interfering compounds is low.

    • Budgetary constraints are a major factor: HPLC-UV systems are significantly less expensive to purchase, operate, and maintain.

    • A mass spectrometer is unavailable: It remains a powerful and reliable technique when properly validated.[20]

Conclusion

Both LC-MS/MS and HPLC-UV are powerful tools for the quantification of N-Propyl 4-fluorobenzamide, but they occupy different niches in the analytical workflow. HPLC-UV is a cost-effective and robust method, perfectly suited for high-concentration samples in simple matrices. LC-MS/MS, with its unparalleled sensitivity and selectivity, is the definitive choice for trace-level quantification in complex biological environments, providing the high-quality data necessary to support critical drug development decisions. A thorough understanding of your assay requirements, guided by the principles and protocols outlined here, will ensure that you select the most appropriate and defensible analytical strategy.

References

  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Retrieved from [Link]

  • Milić, M., & Turi, S. (2021). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). Retrieved from [Link]

  • Nguyen, T. A., et al. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF CARBAMATE PESTICIDES IN VEGETABLES. Acta Sci. Pol. Technol. Aliment., 22(4), 385–394. Retrieved from [Link]

  • Veeprho Group. (2023, May 29). Difference Between LC, LC MS, LC MS MS, and HR MS [Video]. YouTube. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • ResearchGate. (2018). What are the basic differences in between HPLC and LCMS?. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Liquid Chromatography/Mass Spectrometry Fundamentals. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2024). Using HPLC and LC-MS, a Bioanalytical method is developed and validated for the quantitative estimation of Rivaroxaban in biological matrices. Retrieved from [Link]

  • Schultz, M. M., et al. (2006). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. PubMed Central. Retrieved from [Link]

  • Taylor, T. (2018). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC International. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • Barakat, N. T., et al. (2024). Green analytical quality by design RP-HPLC technique with fluorimetric detection for simultaneous assay of cinnarizine and dompridone. Royal Society Open Science. Retrieved from [Link]

  • News-Medical. (n.d.). What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). LC-MS and LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2008). Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine (BMAA) in cyanobacteria. Retrieved from [Link]

  • Salvador, A., & Chisvert, A. (2005). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. PubMed. Retrieved from [Link]

  • U.S. Department of Health and Human Services (HHS). (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • LCGC International. (n.d.). How It Works: UV Detection for HPLC. Retrieved from [Link]

  • Queen's University Belfast. (2016). Quantitative analysis of methyl and propyl parabens in neonatal DBS using LC–MS/MS. Retrieved from [Link]

  • Welch, I., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. PubMed. Retrieved from [Link]

  • MDPI. (2022). Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. Retrieved from [Link]

  • Pippalla, S., et al. (2022). Stability Indicating RP-UPLC Method for Quantification of Glycopyrrolate, Methylparaben and Propylparaben Assay in Liquid. Scientific Research Publishing. Retrieved from [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • European Medicines Agency (EMA). (2019). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from [Link]

  • Bhattacharyya, S.C., et al. (2016). A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. Central European Journal of Energetic Materials. Retrieved from [Link]

  • KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Longdom Publishing. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

Sources

Comparative

Definitive Guide: Purity Confirmation of Synthesized N-Propyl 4-fluorobenzamide

Executive Summary In the synthesis of N-Propyl 4-fluorobenzamide , confirming purity is not merely about achieving a single percentage point; it is about characterizing the nature of the material. While High-Performance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of N-Propyl 4-fluorobenzamide , confirming purity is not merely about achieving a single percentage point; it is about characterizing the nature of the material. While High-Performance Liquid Chromatography (HPLC) remains the industry workhorse for trace impurity profiling, it suffers from a critical blind spot in this specific synthesis: the invisibility of the aliphatic amine starting material (n-propylamine) under standard UV detection.

This guide argues for a bimodal characterization strategy . We demonstrate that High-Field 1H qNMR (Quantitative Nuclear Magnetic Resonance) should be the primary method for absolute assay determination (purity w/w%) due to its ability to detect non-chromophoric contaminants, while RP-HPLC serves as the necessary orthogonal method for trace organic impurity profiling.

Part 1: The Synthetic Context & Impurity Profile

To validate purity, one must first understand the contaminants. The synthesis of N-Propyl 4-fluorobenzamide typically involves the acylation of n-propylamine with 4-fluorobenzoyl chloride or 4-fluorobenzoic acid (via coupling reagents).

The "Invisible" Threat

The most insidious impurity in this workflow is n-propylamine . Lacking a conjugated


-system, it does not absorb significantly at 254 nm (the standard detection wavelength for benzamides). A sample could appear >99% pure by HPLC-UV yet contain significant amine residues, potentially ruining downstream biological assays or crystallization.
Impurity Origin Map

The following diagram outlines the synthesis pathway and the specific origins of potential contaminants.

G Start1 4-Fluorobenzoic Acid (or Acid Chloride) Reaction Amide Coupling (DCM/THF) Start1->Reaction Start2 n-Propylamine Start2->Reaction Product N-Propyl 4-fluorobenzamide (Target) Reaction->Product Impurity1 Impurity A: Residual Acid (UV Active) Reaction->Impurity1 Unreacted Impurity2 Impurity B: Residual Amine (UV Inactive!) Reaction->Impurity2 Excess Reagent Impurity3 Impurity C: Urea Byproducts (If using DCC/EDC) Reaction->Impurity3 Side Product

Figure 1: Synthetic pathway and impurity origin mapping. Note the distinction between UV-active and UV-inactive contaminants.

Part 2: Method A - High-Field 1H qNMR (The Structural Standard)

Verdict: Best for Absolute Purity (Assay) and Residual Solvent/Amine Quantification.

Quantitative NMR (qNMR) is a primary ratio method. It does not require a reference standard of the analyte itself, only a certified internal standard (IS) of known purity.[1]

Experimental Protocol
  • Internal Standard Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .

    • Why? TCNB provides a singlet in the aromatic region (~7.7-8.0 ppm) that typically does not overlap with the AA'BB' system of the 4-fluorobenzamide.

  • Sample Preparation:

    • Weigh ~10 mg of synthesized N-Propyl 4-fluorobenzamide (precision ±0.01 mg).

    • Weigh ~5 mg of TCNB (precision ±0.01 mg).

    • Dissolve both in 0.6 mL DMSO-d6 . (DMSO is preferred over CDCl3 to prevent volatility issues with the propyl chain signals and ensure complete solubility of polar impurities).

  • Acquisition Parameters (Crucial for Quantitation):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1):

      
       30 seconds (Must be 5-7x the longest T1 relaxation time to ensure full magnetization recovery).
      
    • Scans: 16 or 32 (S/N ratio must be >150:1).

    • Spectral Width: 20 ppm (to catch broad amide protons).

Data Analysis (The Self-Validating Check)

The purity (


) is calculated using the equation:


  • I: Integration Area

  • N: Number of protons (e.g., 2 for the aromatic doublet, 1 for TCNB)

  • M: Molar Mass[2]

  • W: Weight

Diagnostic Signals:

  • Look for the n-propyl triplet at ~0.9 ppm.

  • Validation: If the integral ratio of the propyl-CH3 (3H) to the aromatic protons (2H) deviates from 3:2, you have overlapping impurities.

Part 3: Method B - RP-HPLC-PDA (The Trace Profiler)

Verdict: Best for Trace Impurity Profiling (<0.1%) and Isomer Detection.

While qNMR gives the "true" mass balance, HPLC is necessary to detect trace amounts of 4-fluorobenzoic acid or coupling byproducts that might be below the NMR limit of detection (LOD).

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Suppresses ionization of the acid impurity, sharpening the peak).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic max) and 210 nm (Amide bond).

The "Response Factor" Trap

Common practice uses "Area %" as Purity %. This is scientifically flawed for this comparison.

  • Reason: 4-fluorobenzoic acid and N-Propyl 4-fluorobenzamide have different extinction coefficients (

    
    ). A 1% impurity by mass might show as 0.5% or 5% by Area depending on 
    
    
    
    .
  • Correction: For true validation, run a standard curve of 4-fluorobenzoic acid to determine its specific Response Factor (RF) relative to the product.

Part 4: Comparative Analysis

The following table contrasts the performance of the two methods specifically for N-Propyl 4-fluorobenzamide.

FeatureMethod A: 1H qNMRMethod B: RP-HPLC (UV)
Primary Output Absolute Purity (w/w %)Relative Purity (Area %)
Detection Basis Nuclear Spin (Universal for H)Chromophore Absorbance (Selective)
Key Blind Spot Inorganic salts (no protons)Aliphatic Amines (n-propylamine)
Limit of Quantitation ~0.1 - 0.5%< 0.05%
Reference Standard Not required for analyteRequired for accurate w/w%
Time to Result < 20 Minutes> 1 Hour (equilibration + run)

Part 5: The Integrated Workflow (Recommendation)

For drug development applications, neither method is sufficient alone. The following workflow ensures "Authoritative Grounding" by combining the strengths of both.

Workflow Start Synthesized Crude N-Propyl 4-fluorobenzamide Step1 Step 1: 1H NMR (Qualitative) Start->Step1 Decision1 Are Propyl & Aromatic signals visible? Step1->Decision1 Step2 Step 2: RP-HPLC (Trace Scan) Decision1->Step2 Yes Fail1 Recrystallize / Column Decision1->Fail1 No / Wrong Structure Decision2 Any UV peaks >0.1% (other than main)? Step2->Decision2 Step3 Step 3: qNMR (Final Assay) Decision2->Step3 No (Clean Profile) Decision2->Fail1 Yes (Dirty) Final Certificate of Analysis (CoA) Step3->Final Purity Confirmed

Figure 2: Integrated Decision Matrix for Purity Confirmation. Note that qNMR is the final "Assay" step, performed only after HPLC confirms no trace UV-active contaminants.

Final Recommendation

For N-Propyl 4-fluorobenzamide , rely on qNMR for your Certificate of Analysis (CoA) purity value. It is the only method that guarantees the removal of the n-propylamine starting material. Use HPLC strictly as a "Limit Test" to ensure 4-fluorobenzoic acid is below 0.1%.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3][4][5] Provides the global regulatory framework for validating the specificity and linearity of the HPLC and NMR methods described. [Link]

  • Pauli, G. F., et al. The Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (2014). Establishes qNMR as a primary ratio method superior to chromatography for absolute purity. [Link]

  • National Institute of Standards and Technology (NIST). Certificates of Analysis for Standard Reference Materials (Benzoic Acid). Used for calibrating the qNMR internal standard approach. [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy (2010). Detailed review on relaxation delays and pulse sequences required for high-precision qNMR. [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide: Proper Disposal Procedures for N-Propyl 4-fluorobenzamide

[1] Executive Summary & Immediate Directives N-Propyl 4-fluorobenzamide is a halogenated organic amide.[1] Unlike standard organic waste, the presence of the fluorine atom on the benzene ring dictates a strict Halogenate...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Directives

N-Propyl 4-fluorobenzamide is a halogenated organic amide.[1] Unlike standard organic waste, the presence of the fluorine atom on the benzene ring dictates a strict Halogenated Waste Stream . Improper disposal via non-halogenated streams or municipal drains poses significant regulatory risks (RCRA non-compliance) and environmental hazards (formation of hydrofluoric acid during improper incineration or persistence in aquatic systems).[1]

Core Safety Directives (The "Golden Rules")
  • DO NOT dispose of down the drain.[1] This compound is toxic to aquatic life and resistant to standard water treatment biodegradation.[1]

  • DO NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates) or strong bases.[1]

  • DO segregate into "Halogenated Organic" waste containers.

  • DO label explicitly as "Fluorinated Organic Solid/Liquid" to alert disposal vendors of the halogen content.[1]

Chemical Profile & Hazard Identification

To manage disposal effectively, one must understand the molecule's stability and reactivity.[1]

PropertyData / DescriptionOperational Implication
Chemical Class Fluorinated Benzamide DerivativeHigh thermal stability; requires high-temp incineration.[1]
Physical State Solid (White crystalline powder)Dust hazard during transfer; requires particulate respiratory protection.[1]
Solubility Low in water; Soluble in organic solvents (DMSO, Methanol)If dissolved, the entire solution becomes Halogenated Solvent Waste .[1]
Key Hazards Irritant (Skin/Eye/Resp), Aquatic ToxicityPPE (Nitrile gloves, goggles) is mandatory.[1]
Reactivity Incompatible with Strong Oxidizers, Strong BasesRisk of hydrolysis or exothermic reaction in mixed waste containers.

Expert Insight: The amide bond (


) is relatively stable but can hydrolyze under strongly acidic or basic conditions, releasing 4-fluorobenzoic acid and propylamine.[1] The fluorine atom is the critical disposal factor; standard incineration temperatures for non-halogenated waste may not be sufficient to fully mineralize the fluorinated ring without generating toxic byproducts like HF.[1]

Waste Stream Classification Logic

In the United States (RCRA regulations) and EU (Waste Framework Directive), the generator is responsible for proper characterization.[1]

  • Is it a Listed Waste?

    • While N-Propyl 4-fluorobenzamide may not have a specific "U-List" or "P-List" number (unlike its cousin N-Propyl Bromide), it must be treated as Hazardous Waste due to its toxicity and halogen content.[1]

  • Is it Characteristic Waste?

    • It falls under Halogenated Organic Compounds (HOCs) .[1][2]

    • EPA Waste Code Recommendation: If not specifically listed, use D001 (if in flammable solvent) or label as "Non-RCRA Regulated Hazardous Waste - Halogenated" depending on state-specific rules (e.g., California has stricter HOC limits).[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired shelf stock or excess solid reagent.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1] Avoid metal containers if moisture is present to prevent potential corrosion from hydrolysis byproducts.[1]

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Constituents: "N-Propyl 4-fluorobenzamide (Solid)"[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Note: "Contains Fluorine."[1][3][4][5][6]

  • Transfer:

    • Perform inside a chemical fume hood to capture dust.[1]

    • Use a disposable anti-static spatula.[1]

  • Sealing: Wipe the threads of the container with a dry tissue before screwing on the cap to ensure a tight seal and prevent thread degradation.[1]

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)

Use this protocol for mother liquors or reaction byproducts.[1]

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Critical: Never pour into the "Non-Halogenated" (General Organic) carboy.[1] Even small amounts of fluorinated compounds can contaminate a non-halogenated stream, causing rejection by the waste vendor or damage to their incineration equipment.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (like Nitric Acid waste).[1]

  • pH Check: If the reaction involved strong acids/bases, neutralize the solution to pH 5–9 before adding to the solvent waste drum to prevent container pressurization.

Decision Workflow (Visualization)

The following logic tree ensures the material ends up in the correct regulatory stream.

DisposalWorkflow Start Waste: N-Propyl 4-fluorobenzamide StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidAction Segregate into Solid Hazardous Waste Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck FinalStream FINAL STREAM: HALOGENATED WASTE (Incineration req. scrubber) SolidAction->FinalStream HalogenatedSolvent Dissolved in Halogenated Solvent (e.g., DCM) LiquidCheck->HalogenatedSolvent NonHalogenatedSolvent Dissolved in Non-Halogenated Solvent (e.g., MeOH, DMSO) LiquidCheck->NonHalogenatedSolvent HalogenatedSolvent->FinalStream Direct Add NonHalogenatedSolvent->FinalStream Re-classify as Halogenated

Figure 1: Decision matrix for segregating fluorinated amide waste. Note that even if dissolved in a non-halogenated solvent, the presence of the solute mandates a halogenated waste stream.[1]

Spill Contingency Plan

In the event of a benchtop spill, follow this "Self-Validating" cleanup protocol:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1]

  • PPE Up: Wear nitrile gloves (double-glove recommended), lab coat, and safety goggles.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum dedicated to chemical cleanup.[1]

    • Liquid Spill: encircle with absorbent pads or vermiculite.[1]

  • Decontamination:

    • Wipe the surface with a soap/water solution.[1][7]

    • Validation: Use a UV light (if the compound fluoresces, which many benzamides do) to check for residue, or perform a final wipe with a methanol-dampened tissue to ensure organic residues are removed.[1]

  • Disposal of Debris: All contaminated gloves, pads, and tissues must go into the Solid Hazardous Waste bin, not the regular trash.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings & Characteristics (RCRA).[1] Retrieved from [Link]

  • PubChem. 4-Fluorobenzamide Compound Summary (Parent Structure Safety Data). National Library of Medicine.[1] Retrieved from [Link][1]

  • U.S. EPA. Management of Halogenated Organic Wastes.[1][2] EPA 530-F-99-001.[1] Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling N-Propyl 4-fluorobenzamide

A Researcher's Guide to Safely Handling N-Propyl 4-fluorobenzamide Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this innovation comes the profound res...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling N-Propyl 4-fluorobenzamide

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of the researchers at the forefront of discovery. This guide provides essential, immediate safety and logistical information for handling N-Propyl 4-fluorobenzamide. By moving beyond a simple checklist and delving into the why behind each safety protocol, we aim to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Disclaimer: A specific Safety Data Sheet (SDS) for N-Propyl 4-fluorobenzamide was not publicly available at the time of this writing. The following guidance is synthesized from the SDS for the closely related compound 4-Fluorobenzamide, general principles for handling aromatic amides and fluorinated organic compounds, and authoritative safety standards from the Occupational Safety and Health Administration (OSHA). Always perform a thorough hazard assessment for your specific experimental conditions.

Hazard Assessment: Understanding the Compound

N-Propyl 4-fluorobenzamide is a fluorinated aromatic amide. While specific toxicity data is limited, the known hazards of its structural analogs provide a strong basis for a cautious approach. The parent compound, 4-Fluorobenzamide, is known to cause serious eye irritation and may cause skin irritation.[1] Aromatic amides as a class can present various hazards, and it is prudent to treat N-Propyl 4-fluorobenzamide as potentially harmful if inhaled, ingested, or absorbed through the skin.[1][2]

The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated compounds highly stable and persistent in the environment.[3] This persistence necessitates special consideration for waste disposal.

Key Potential Hazards:

  • Eye Irritation: Direct contact can cause serious irritation.[1]

  • Skin Irritation/Absorption: May cause irritation upon contact.[1] Prolonged contact should be avoided.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]

  • Unknown Chronic Effects: Due to its novelty, long-term exposure effects are unknown. A conservative approach is mandated.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. According to OSHA guidelines, employers are required to conduct a hazard assessment to determine the appropriate PPE for laboratory workers.[4][5]

PPE Specification Summary
Task / OperationHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solids Nitrile Gloves (Double-gloving recommended)Safety Goggles with Side ShieldsFully-buttoned Laboratory CoatRecommended if weighing outside a fume hood or if dust is generated. (N95 minimum)
Preparing Solutions Nitrile GlovesChemical Splash GogglesFully-buttoned Laboratory CoatNot typically required if performed in a certified chemical fume hood.
Running Reactions Nitrile GlovesChemical Splash Goggles and Face ShieldFully-buttoned Laboratory CoatNot typically required if performed in a certified chemical fume hood.
Handling Waste Nitrile GlovesSafety Goggles with Side ShieldsFully-buttoned Laboratory CoatNot typically required.
Causality Behind PPE Choices:
  • Hand Protection: Nitrile gloves are selected for their broad chemical resistance, offering protection against splashes and incidental contact common in laboratory settings.[6] For aromatic amines and related compounds, breakthrough times can vary, so it is crucial to change gloves immediately after known contact.[7] Double-gloving is a field-proven best practice that provides an additional layer of protection during initial handling of solids.

  • Eye and Face Protection: The risk of serious eye irritation necessitates robust protection.[1] Safety glasses are the absolute minimum, but chemical splash goggles offer superior protection by forming a seal around the eyes, shielding them from splashes and aerosols.[8][9] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when transferring large volumes of solutions.[10]

  • Body Protection: A fully-buttoned lab coat prevents chemicals from contaminating personal clothing and contacting the skin.[6][11] Ensure sleeves are fully extended.

  • Respiratory Protection: Handling fine powders can generate dust that may be inhaled.[1] Performing these operations within a chemical fume hood is the primary engineering control to mitigate this risk.[12] If a fume hood is not available for a task like weighing, a NIOSH-approved respirator (e.g., N95) is a necessary precaution.[2][9]

Operational and Disposal Plans

A self-validating safety system integrates procedural steps with the lifecycle of the chemical in the lab, from receipt to disposal.

Step-by-Step Handling Protocol:
  • Preparation: Before handling the compound, ensure you are in a well-ventilated area, preferably a certified chemical fume hood.[12][13] Clear the workspace of any unnecessary items.

  • Donning PPE: Put on your lab coat, followed by safety goggles. Then, don the first pair of nitrile gloves, ensuring they overlap with the cuffs of your lab coat. Don a second pair of gloves over the first.

  • Weighing: Carefully weigh the solid compound on weighing paper or in a container. Avoid creating dust. If any material is spilled, clean it immediately following your lab's spill cleanup procedure.

  • Transfer/Use: Transfer the compound to your reaction vessel within the fume hood.

  • Post-Handling: After use, wipe down the work area with an appropriate solvent.

  • Doffing PPE: Remove the outer pair of gloves first, peeling them off without touching the outside surface. Remove your lab coat and goggles. Finally, remove the inner pair of gloves and wash your hands thoroughly with soap and water.[13]

Waste Disposal Protocol:

Fluorinated organic compounds are often classified as "forever chemicals" due to their environmental persistence.[14] They should not be disposed of in standard waste streams.

  • Solid Waste: All contaminated solid waste (e.g., used gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids."

  • Liquid Waste: Unused solutions or reaction mixtures containing N-Propyl 4-fluorobenzamide should be collected in a labeled hazardous waste container for "Halogenated Organic Liquids."

  • Disposal Method: This waste must be disposed of through a certified hazardous waste management company. The most common disposal method for such compounds is high-temperature incineration, which is necessary to break the strong carbon-fluorine bonds.[3][14] Do not dispose of this material down the drain or in regular trash.

Visual Workflows

To ensure clarity and immediate comprehension, the following diagrams outline the critical decision-making and procedural flows for handling N-Propyl 4-fluorobenzamide.

PPE_Selection_Workflow start Start: Task Assessment task What is the task? (Weighing, Solution Prep, etc.) start->task is_solid Handling solid powder? task->is_solid in_hood Working in a Fume Hood? is_solid->in_hood Yes ppe_base Minimum PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves is_solid->ppe_base No (Liquid) in_hood->ppe_base Yes ppe_respirator Add N95 Respirator in_hood->ppe_respirator No splash_risk High splash potential? ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes end_ppe Proceed with Task splash_risk->end_ppe No ppe_base->splash_risk ppe_respirator->ppe_base ppe_face_shield->end_ppe Chemical_Lifecycle_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management receive Receive & Store Compound handle Handling & Use (Weighing, Reaction) in Fume Hood receive->handle Perform Task waste_gen Generate Waste (Solid & Liquid) handle->waste_gen Post-Experiment collect_solid Collect Solid Waste (Halogenated) waste_gen->collect_solid collect_liquid Collect Liquid Waste (Halogenated) waste_gen->collect_liquid dispose Professional Disposal (High-Temp Incineration) collect_solid->dispose collect_liquid->dispose

Caption: Chemical Handling & Disposal Lifecycle.

References

  • Loba Chemie. "4-FLUOROBENZOYL CHLORIDE MSDS." Available at: [Link]

  • CHEMM. "Personal Protective Equipment (PPE)." Available at: [Link]

  • The University of Texas at Austin. "CH 220C." Available at: [Link]

  • SafetyCulture Marketplace US. "Essential PPE for Protection Against Liquid Chemicals." Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." Available at: [Link]

  • SAMS Solutions. "Protective Gear for Chemical Handling Must-Have Equipment." Available at: [Link]

  • PubMed. "A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads." Available at: [Link]

  • Google Patents. "Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview." Available at: [Link]

  • Google Patents. "Process for the preparation of N-alkyl-benzamides.
  • Chemsrc. "4-Fluorobenzamide | CAS#:824-75-9." Available at: [Link]

  • CSIRO. "Learning how to destroy PFAS – down to the tiniest airborne particles." Available at: [Link]

  • University of Washington Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." Available at: [Link]

  • Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide." Available at: [Link]

  • New Jersey Department of Health. "Hazard Substance Fact Sheet - Benzamide." Available at: [Link]

  • University of Oxford Department of Chemistry. "A new method to recycle fluoride from long-lived PFAS chemicals." Available at: [Link]

  • ACS Publications. "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols." Available at: [Link]

  • Lablynx. "OSHA Lab Safety Equipment: Requirements & Compliance Guide." Available at: [Link]

  • MCF Environmental Services. "Guidelines for Disposing of PFAs." Available at: [Link]

  • ResearchGate. "Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions." Available at: [Link]

  • PubMed Central. "Management of Solid Waste Containing Fluoride—A Review." Available at: [Link]

  • PubMed. "Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions." Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Propyl 4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-Propyl 4-fluorobenzamide
© Copyright 2026 BenchChem. All Rights Reserved.